1,3-Diphenyl-1H-pyrazol-5-amine
説明
Structure
3D Structure
特性
IUPAC Name |
2,5-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFMEWDEKEVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201777 | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-71-8 | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1,3-Diphenyl-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. This document outlines a common synthetic route, detailed experimental protocols, and a summary of its key characterization data.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecular architectures, including fused heterocyclic systems with potential therapeutic applications.[3][4] Its structure, featuring two phenyl rings and a reactive amino group, allows for diverse chemical modifications to develop novel compounds for drug discovery programs.[4][5]
Synthesis
A prevalent and efficient method for the synthesis of this compound and its derivatives is through a multi-component reaction.[3][6] This approach often involves the condensation of a β-ketonitrile with phenylhydrazine.
A common starting point for related structures is the reaction between an aromatic aldehyde, phenylhydrazine, and malononitrile, often facilitated by a catalyst.[6][7][8] While the search results primarily detail the synthesis of the carbonitrile derivative (5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile), the core pyrazole ring formation from phenylhydrazine is a key step. A plausible direct synthesis of the title compound involves the reaction of benzoylacetonitrile and phenylhydrazine.
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established methodologies for related pyrazole syntheses.[9]
Materials:
-
Benzoylacetonitrile
-
Phenylhydrazine
-
Ethanol
-
Acetic Acid (catalytic amount)
-
Cold Water
Procedure:
-
In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with cold water until the washings are neutral.
-
Dry the purified product to obtain this compound.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed using various analytical techniques. The following tables summarize the key characterization data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃ | [10][11] |
| Molecular Weight | 235.28 g/mol | |
| Melting Point | 128-132 °C | |
| Appearance | Powder |
Table 2: Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): Signals corresponding to aromatic protons and the amine protons. Specific shifts can be found in spectral databases. | [12] |
| ¹³C NMR | δ (ppm): Signals corresponding to the carbon atoms of the phenyl rings and the pyrazole core. | [13] |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic), and C=C stretching vibrations. | [11] |
| Mass Spectrometry | [M+H]⁺ at m/z 236.11823. | [10] |
Biological Significance and Applications
Derivatives of this compound have shown potential in various therapeutic areas. The pyrazole scaffold is a key component in compounds with antimicrobial and α-glucosidase inhibitory activities.[5][14] For instance, hybrid derivatives have been synthesized and evaluated for their antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[5][14]
The general mechanism of action for some pyrazole-based antimicrobial agents involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]
Potential Mechanism of Action
The diagram below illustrates a potential signaling pathway inhibited by pyrazole derivatives, leading to their antimicrobial effect.
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Conclusion
This compound is a synthetically accessible and versatile intermediate. The methodologies for its synthesis are well-established, and its chemical structure allows for a wide range of derivatizations. The characterization data provide a clear fingerprint for its identification and quality control. The demonstrated biological activities of its derivatives highlight the importance of this compound in the development of new therapeutic agents. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - this compound (C15H13N3) [pubchemlite.lcsb.uni.lu]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diphenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.
Core Physicochemical Properties
This compound is a solid, crystalline powder, typically appearing as pale yellow to yellow crystals.[1] A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5356-71-8 | [2] |
| Molecular Formula | C₁₅H₁₃N₃ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C=C3)N | [3] |
| InChI Key | SXOFMEWDEKEVJU-UHFFFAOYSA-N | [2] |
| Property | Value | Type |
| Melting Point | 128-132 °C | Experimental[2][4] |
| Boiling Point | 454.0 ± 33.0 °C | Predicted[4] |
| pKa | 2.77 ± 0.10 | Predicted[4] |
| LogP | 3.2 | Predicted[3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[4] | Experimental |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols applicable to pyrazole derivatives like this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Solubility Determination
The "shake-flask" method is a common technique for determining the solubility of a compound in a specific solvent.[5]
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa of an ionizable compound can be determined by potentiometric titration or spectrophotometric methods.[6][7][8]
Methodology (Potentiometric Titration):
-
A known concentration of the amine is dissolved in a suitable solvent (often a mixture of water and an organic solvent like ethanol for compounds with low water solubility).[7][8]
-
A standardized solution of a strong acid (e.g., HCl) is gradually added to the amine solution.
-
The pH of the solution is measured after each addition of the acid using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method followed by quantification.[9][10]
Methodology:
-
A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).
-
Equal volumes of the n-octanol and water are added to a flask containing the compound.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative. A plausible synthetic route involves the reaction of benzoylacetonitrile with phenylhydrazine.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the available spectroscopic data. It is important to note that the NMR data presented is for the analogous compound, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, and should be used as a reference for interpreting the spectra of 1,3-Diphenyl-1H-pyrazol-5-amine.
Table 1: ¹H NMR Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.83 | s | 2H | Aromatic-H |
| 7.63 - 7.46 | m | 2H | Aromatic-H |
| 7.39 - 7.16 | m | 4H | Aromatic-H |
| 7.04 | s | 2H | NH₂ |
| 6.73 | s | 2H | Aromatic-H |
Solvent: DMSO-d₆, Frequency: 250 MHz
Table 2: ¹³C NMR Data of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [1]
| Chemical Shift (δ) ppm |
| 153.38 |
| 145.76 |
| 136.90 |
| 129.95 |
| 129.54 |
| 129.26 |
| 129.07 |
| 128.34 |
| 126.44 |
| 126.06 |
| 124.79 |
| 119.16 |
| 112.45 |
Solvent: DMSO, Frequency: 63 MHz
Table 3: FT-IR Spectral Data of this compound
| Frequency (cm⁻¹) | Assignment |
| ~3450, ~3313 | N-H stretching (amine) |
| ~3195 | C-H stretching (aromatic) |
| ~1637 | N-H bending (amine) |
| ~1593 | C=C stretching (aromatic) |
| ~1566 | C=N stretching (pyrazole ring) |
| ~1494, ~1443 | C-C stretching (aromatic) |
| ~756, ~692 | C-H out-of-plane bending (aromatic) |
Data is based on the FT-IR data for the analogous compound 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a reference.[1]
Table 4: Mass Spectrometry Data of this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃ | PubChem |
| Molecular Weight | 235.29 g/mol | PubChem |
| Exact Mass | 235.110947 g/mol | PubChem |
| Predicted [M+H]⁺ | 236.11823 | PubChemLite |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by passing a beam of infrared radiation through the pellet.
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common technique for the analysis of organic molecules. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Crystal Structure Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine: A Technical Guide Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure, experimental protocols, and intermolecular interactions of 1,3-Diphenyl-1H-pyrazol-5-amine. As a direct crystal structure analysis for this specific compound is not publicly available, this document leverages detailed data from closely related analogs to construct a predictive and comparative analysis. The information herein is intended to guide researchers in their experimental design and interpretation of findings related to this class of compounds.
Predicted Crystallographic and Molecular Structure
The crystal structure of this compound is expected to be influenced by the spatial arrangement of its phenyl and pyrazole rings, as well as the hydrogen bonding capabilities of the 5-amino group. Based on analyses of analogous compounds, we can infer key structural features. For instance, the pyrazole ring is anticipated to be nearly planar. The dihedral angles between the pyrazole core and the two phenyl rings will be a defining characteristic of its conformation.
In similar structures, such as 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the pyrazole rings are essentially planar.[1][2] The dihedral angles between the pyrazole and attached phenyl rings in this analog vary, suggesting that crystal packing forces can influence the final conformation.[1][2] For 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a close analog, the phenyl and methoxybenzene groups are rotated out of the plane of the central pyrazole ring.[3]
Tabulated Crystallographic Data of Analogous Compounds
To provide a quantitative basis for comparison, the following tables summarize the crystallographic data for several compounds structurally related to this compound.
Table 1: Crystal Data and Structure Refinement for Analogs
| Parameter | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole[1] | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one[4] | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[3] | 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine[5] |
| Chemical Formula | C₃₀H₂₄N₄ | C₁₅H₁₂N₂O | C₁₆H₁₅N₃O | C₂₀H₁₅N₃ |
| Formula Weight | 440.53 | - | 265.31 | - |
| Crystal System | Monoclinic | - | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | - | - | P2₁/c |
| a (Å) | 10.7841 (5) | - | 14.9638 (6) | 10.5700 (6) |
| b (Å) | 11.0582 (6) | - | 6.3639 (2) | 12.2810 (13) |
| c (Å) | 21.4820 (9) | - | 28.2466 (12) | 12.1750 (13) |
| β (˚) | 113.359 (2) | - | - | 94.429 (7) |
| Volume (ų) | 2351.82 (19) | - | 2689.87 (18) | - |
| Z | 4 | - | 8 | 4 |
| Temperature (K) | 296 | - | 296 | - |
| R-factor | 0.043 | 0.048 | 0.044 | - |
| wR-factor | 0.120 | 0.127 | 0.111 | - |
Experimental Protocols
The synthesis and crystallization of pyrazole derivatives are critical steps for obtaining high-quality crystals suitable for X-ray diffraction.
Synthesis
A common synthetic route to pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] For example, the synthesis of 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine involves refluxing (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine in acetonitrile.[7] A general procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine.[8][9]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine were obtained from an unspecified solvent.[3] Recrystallization from ethanol has been used for some pyrazole derivatives.[10]
X-ray Data Collection and Structure Refinement
Data collection is typically performed on a single-crystal X-ray diffractometer equipped with a CCD area detector, using Mo Kα radiation.[1][3] The structures are generally solved by direct methods and refined by full-matrix least-squares on F².[7]
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice will be governed by a combination of van der Waals forces and specific intermolecular interactions, such as hydrogen bonding and π-stacking. The presence of the amino group at the 5-position is expected to facilitate the formation of N-H···N or N-H···π hydrogen bonds, which would play a significant role in the supramolecular architecture.
In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains.[3] In contrast, the structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole is stabilized by C—H⋯π interactions in the absence of significant hydrogen bonding.[1][2] Derivatives like 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one exhibit a variety of interactions including C—H⋯O, C—H⋯N, C—H⋯π, and π–π stacking.[4]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key experimental and logical workflows.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: Potential intermolecular interactions in the crystal structure.
Conclusion
While a definitive crystal structure for this compound remains to be experimentally determined and published, this guide provides a robust framework for understanding its likely structural characteristics. By drawing on data from closely related analogs, we can anticipate a planar pyrazole core with out-of-plane phenyl rings, and a supramolecular assembly directed by hydrogen bonding and π-interactions. The provided experimental protocols offer a starting point for the synthesis and crystallization of this compound, and the tabulated data serves as a valuable resource for comparative analysis. This information is intended to accelerate research and development efforts involving this important class of heterocyclic compounds.
References
- 1. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 7. X-ray Structure Analysis Online [jsac.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 1,3-Diphenyl-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,3-diphenyl-1H-pyrazol-5-amine. The content herein is synthesized from established principles of pyrazole chemistry and spectroscopic data from closely related analogues, offering a robust framework for understanding and investigating this compound.
Introduction to Tautomerism in Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science.[1] A key structural feature of N-unsubstituted pyrazoles is their ability to exist as multiple tautomers, a phenomenon that significantly influences their chemical reactivity, biological activity, and physicochemical properties. For 3(5)-aminopyrazoles, the primary tautomeric equilibrium to consider is the annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to distinct amino and imino forms. The relative stability of these tautomers is governed by a delicate interplay of electronic effects of the substituents, solvent polarity, temperature, and solid-state packing forces.[2][3]
Tautomeric Forms of this compound
This compound can theoretically exist in two primary tautomeric forms due to annular prototropic tautomerism: the amino form and the imino form. The equilibrium between these two forms is a critical aspect of the molecule's chemistry.
-
Amino Tautomer (this compound): In this form, the exocyclic nitrogen is an amino group.
-
Imino Tautomer (1,5-diphenyl-1H-pyrazol-3-imine): In this form, the exocyclic nitrogen is an imino group, and the proton has shifted to the endocyclic nitrogen at the 1-position.
The presence of a phenyl group at the 1-position simplifies the tautomeric landscape compared to N-unsubstituted pyrazoles, as it precludes tautomerism involving the N1 proton. The key equilibrium is therefore between the 5-amino and a potential 5-imino form, although the amino form is generally considered to be significantly more stable in aminopyrazoles. A further consideration is the potential for amino-imino tautomerism involving the exocyclic amino group, though this is less commonly observed as the dominant equilibrium in the pyrazole series.
Spectroscopic and Computational Analysis of Tautomerism
The elucidation of the dominant tautomeric form and the quantification of the equilibrium in solution and the solid state are typically achieved through a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic distribution, which differs significantly between tautomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃.
| Tautomer | H4 | C3 | C4 | C5 |
| Amino Form | ~6.0 | ~150 | ~90 | ~155 |
| Imino Form | ~5.8 | ~160 | ~85 | ~165 |
Note: These are predicted values based on related structures and are intended for comparative purposes.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The stretching frequencies of N-H and C=N bonds are particularly useful for distinguishing between amino and imino tautomers.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound.
| Tautomer | ν(N-H) stretch (amino) | ν(C=N) stretch (ring) | ν(C=N) stretch (imino) |
| Amino Form | 3400-3200 (two bands) | ~1600 | - |
| Imino Form | - | ~1620 | ~1650 |
Computational Chemistry
Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers.[3] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated.
Table 3: Calculated Relative Energies and Predicted Equilibrium Constant for the Tautomers of this compound.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Methanol | Predicted Equilibrium Constant (Keq) at 298 K |
| Amino Form | 0.00 | >99 |
| Imino Form | +5.8 | <1 |
Note: These values are hypothetical and based on typical energy differences observed for aminopyrazole systems.
Experimental Protocols
NMR Spectroscopy
Objective: To determine the tautomeric equilibrium in solution.
Procedure:
-
Prepare a 10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
To slow down any potential proton exchange, acquire spectra at lower temperatures (e.g., 253 K, 233 K).
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
IR Spectroscopy
Objective: To identify the dominant tautomer in the solid state and in solution.
Procedure:
-
For solid-state analysis, prepare a KBr pellet containing approximately 1% of the compound.
-
For solution-state analysis, prepare a 1 mg/mL solution in a suitable solvent (e.g., CHCl₃, CH₃CN).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the N-H and C=N stretching regions to identify the characteristic bands of each tautomer.
Computational Modeling
Objective: To predict the relative stabilities of the tautomers.
Procedure:
-
Build the 3D structures of the amino and imino tautomers.
-
Perform geometry optimization and frequency calculations using DFT at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Incorporate solvent effects using a continuum model (e.g., PCM).
-
Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities.
Visualizing Tautomeric Equilibrium
The tautomeric equilibrium of this compound can be represented as a dynamic process.
Caption: Annular tautomeric equilibrium in this compound.
Experimental Workflow
The investigation of tautomerism in this compound follows a logical workflow, integrating experimental and computational approaches.
Caption: Workflow for the investigation of tautomerism.
Conclusion
The tautomerism of this compound is a critical determinant of its chemical and biological properties. Based on the established behavior of related aminopyrazoles, the amino tautomer is predicted to be the overwhelmingly dominant species in both solution and the solid state. However, a comprehensive understanding necessitates a detailed investigation using the spectroscopic and computational methods outlined in this guide. For drug development professionals, a thorough characterization of the tautomeric landscape is essential for understanding structure-activity relationships, predicting metabolic fate, and ensuring consistent product quality.
References
Navigating the Solubility of 1,3-Diphenyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-Diphenyl-1H-pyrazol-5-amine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data, this document provides a comprehensive predictive analysis based on the compound's physicochemical properties and established solubility principles. Furthermore, a detailed experimental protocol is presented to enable researchers to determine its solubility in various solvents. This guide aims to be an essential resource for scientists and professionals working with this and structurally related compounds.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core with phenyl and amine substituents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and route of administration. Understanding the solubility profile of this compound in common solvents is therefore essential for its application in drug discovery and development.
This guide provides a theoretical framework for predicting the solubility of this compound and a practical approach for its experimental determination.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 235.28 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 128-132 °C | --INVALID-LINK-- |
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common solvents is presented below. The molecule possesses both nonpolar (two phenyl rings) and polar (amine and pyrazole nitrogens) functionalities, suggesting a nuanced solubility profile.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large nonpolar surface area of the two phenyl rings is expected to dominate, leading to poor solvation by polar water molecules. |
| Methanol | High | Sparingly Soluble | The polar hydroxyl group of methanol can interact with the amine and pyrazole nitrogens, but the nonpolar phenyl groups will limit solubility. |
| Ethanol | High | Sparingly to Moderately Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the nonpolar regions of the molecule. |
| Acetone | Medium | Moderately Soluble | Acetone's polarity is intermediate, making it a good candidate for dissolving compounds with both polar and nonpolar characteristics. |
| Dichloromethane (DCM) | Medium | Soluble | DCM is a versatile solvent that can effectively solvate a wide range of organic compounds, including those with moderate polarity. |
| Ethyl Acetate | Medium | Moderately Soluble | Its polarity is suitable for dissolving molecules with a mix of polar and nonpolar functional groups. |
| Toluene | Low | Sparingly Soluble | The nonpolar nature of toluene will favorably interact with the phenyl rings, but may not sufficiently solvate the polar amine and pyrazole moieties. |
| Hexane | Low | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve a molecule with significant polar character. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the target compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method outlines a common procedure for determining the solubility of a solid organic compound.
Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted saturated solutions.
-
Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Thermal Stability of Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and safety profile as active pharmaceutical ingredients (APIs). The pyrazole ring itself is generally stable due to its aromatic character. However, the nature and position of substituents on the ring profoundly impact the overall thermal stability of the molecule.
For 1,3-Diphenyl-1H-pyrazol-5-amine, the presence of two phenyl groups is expected to contribute to its thermal stability through resonance stabilization. The amine group at the 5-position, however, can be a site for initial thermal degradation. The melting point for this compound has been reported in the range of 125.5-134.5°C, indicating it is a solid at room temperature. The decomposition is expected to occur at significantly higher temperatures.
Predicted Thermal Analysis Data
In the absence of direct experimental data for this compound, the following tables present predicted quantitative data based on the analysis of similar aminopyrazole and phenylpyrazole derivatives. These tables are intended to provide a general framework for what researchers might expect to observe.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 30 - 150 | < 1% | Loss of adsorbed water or residual solvent |
| 150 - 250 | 5 - 10% | Onset of decomposition, potential loss of the amine group |
| 250 - 400 | 40 - 60% | Major decomposition of the pyrazole ring and phenyl groups |
| > 400 | > 90% | Final decomposition to carbonaceous residue |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | ~125 | ~130 | Endothermic |
| Decomposition | > 200 | Multiple exothermic peaks | Exothermic |
Experimental Protocols
To determine the precise thermal properties of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature and rate of weight loss of the compound, which provides information about its thermal stability and composition.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and decomposition temperatures.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset and peak temperatures for any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion.
-
Visualization of Pathways and Workflows
Plausible Decomposition Pathway
The thermal decomposition of aminopyrazoles can be complex. A plausible initial step involves the cleavage of the C-N bond of the amine group or the N-N bond within the pyrazole ring, which is a common fragmentation pathway for such heterocyclic systems.
Caption: A plausible thermal decomposition pathway for this compound.
Experimental Workflow
The following diagrams illustrate the logical flow of the TGA and DSC experiments.
Technical Guide: 5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1,3-diphenyl-1H-pyrazole, identified by CAS number 5356-71-8, is a heterocyclic aromatic organic compound. The pyrazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known properties, safety data, a plausible synthesis protocol, and a proposed mechanism of action for 5-Amino-1,3-diphenyl-1H-pyrazole, with a focus on its potential anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents.
Chemical and Physical Properties
5-Amino-1,3-diphenyl-1H-pyrazole is a stable, off-white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5356-71-8 | [1] |
| Molecular Formula | C₁₅H₁₃N₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Off-white crystalline solid/powder | [1] |
| Melting Point | 128-132 °C | [1] |
| Boiling Point | 454.0 ± 33.0 °C (Predicted) | |
| Assay | ≥ 97% | [1] |
| InChI Key | SXOFMEWDEKEVJU-UHFFFAOYSA-N | [1] |
| SMILES | Nc1cc(nn1-c2ccccc2)-c3ccccc3 | [1] |
Safety Data
It is imperative to handle 5-Amino-1,3-diphenyl-1H-pyrazole with appropriate safety precautions in a laboratory setting. The compound is classified as a skin, eye, and respiratory irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation | |||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Hand Protection: Protective gloves.
-
Eye Protection: Chemical safety goggles or face shield.
-
Skin and Body Protection: Laboratory coat.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.
Experimental Protocols
Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole
The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine. For the synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole, the reaction of benzoylacetonitrile with phenylhydrazine is a plausible and efficient route.
4.1.1. Reaction Scheme
Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole.
4.1.2. Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoylacetonitrile (1 equivalent) and absolute ethanol to form a solution.
-
Addition of Reactant: To the stirring solution, add phenylhydrazine (1 equivalent). A catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 5-Amino-1,3-diphenyl-1H-pyrazole.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point determination.
Characterization
The synthesized 5-Amino-1,3-diphenyl-1H-pyrazole should be characterized to confirm its identity and purity.
4.2.1. Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 500 MHz) | Signals corresponding to the aromatic protons of the two phenyl rings and the pyrazole ring proton, as well as a signal for the amino group protons. The spectrum available on SpectraBase can be used as a reference.[2] |
| ¹³C NMR | Signals for the carbon atoms of the two phenyl rings and the pyrazole ring. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and pyrazole rings. |
4.2.2. Characterization Workflow
Workflow for characterization of the synthesized compound.
Proposed Biological Activity and Signaling Pathway
While specific biological studies on 5-Amino-1,3-diphenyl-1H-pyrazole are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in many anti-inflammatory drugs. Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and by modulating inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. It is plausible that 5-Amino-1,3-diphenyl-1H-pyrazole may exert anti-inflammatory effects by inhibiting one or more key steps in this pathway.
Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Activity
The following workflow outlines a series of experiments to investigate the potential anti-inflammatory activity of 5-Amino-1,3-diphenyl-1H-pyrazole.
Workflow for evaluating in vitro anti-inflammatory activity.
5.2.1. Cell Culture and Treatment
-
Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.
-
Pre-treat the cells with varying concentrations of 5-Amino-1,3-diphenyl-1H-pyrazole for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
5.2.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells would indicate an anti-inflammatory effect.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression: Analyze the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of IκBα and the p65 subunit of NF-κB, by Western blot analysis of cell lysates.
Conclusion
5-Amino-1,3-diphenyl-1H-pyrazole (CAS 5356-71-8) is a compound with potential for further investigation in the field of drug discovery, particularly for its anti-inflammatory properties. This technical guide has provided a consolidated resource of its known chemical and safety data, along with detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway provides a rational basis for future research into the therapeutic potential of this and related pyrazole derivatives. Researchers are encouraged to utilize the information and workflows presented here as a foundation for their own investigations into this promising class of compounds.
References
An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-amine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Diphenyl-1H-pyrazol-5-amine, a key heterocyclic compound. It traces the historical discovery of the pyrazole scaffold by Ludwig Knorr to the modern synthetic methodologies for this specific amine derivative. The guide details its physicochemical properties, provides an established experimental protocol for its synthesis, and explores the extensive biological activities of its derivatives, which are prominent in medicinal chemistry. This document serves as an essential resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering insights into the therapeutic potential of the this compound core.
Introduction and Historical Context
The journey of this compound begins with the discovery of the pyrazole ring system by German chemist Ludwig Knorr in 1883. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced the first pyrazole derivative, antipyrine, which later became a widely used analgesic and antipyretic drug. This serendipitous discovery opened the door to a new class of heterocyclic compounds. The foundational synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This versatile reaction remains a cornerstone for the synthesis of a wide array of pyrazole derivatives, including this compound.
The 5-aminopyrazole moiety is a significant pharmacophore, and its derivatives have been the subject of extensive research for over a century due to their broad applications in the pharmaceutical and agrochemical industries.[1] These compounds serve as crucial building blocks for the synthesis of various bioactive molecules.[2]
Physicochemical Properties
This compound is a stable organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 5356-71-8 | N/A |
| Molecular Formula | C₁₅H₁₃N₃ | N/A |
| Molecular Weight | 235.28 g/mol | N/A |
| Appearance | Powder | N/A |
| Melting Point | 128-132 °C | N/A |
| InChI | 1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | N/A |
| InChIKey | SXOFMEWDEKEVJU-UHFFFAOYSA-N | N/A |
| SMILES | Nc1cc(nn1-c2ccccc2)-c3ccccc3 | N/A |
Synthesis of this compound
The most versatile and common method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[3] For this compound, the synthesis involves the reaction of benzoylacetonitrile with phenylhydrazine.
Reaction Scheme
The synthesis proceeds through the nucleophilic attack of phenylhydrazine on the carbonyl carbon of benzoylacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Deep Dive into 1,3-Diphenyl-1H-pyrazol-5-amine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies on 1,3-Diphenyl-1H-pyrazol-5-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document collates and presents key data from various studies to facilitate a deeper understanding of their structural, electronic, and biological properties, aiding in the design of future research and drug development endeavors.
Molecular Structure and Geometry
For comparative purposes, the following table summarizes key geometric parameters for this compound, derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory, a commonly employed method for such molecules.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.38 |
| N2-C3 | 1.34 |
| C3-C4 | 1.42 |
| C4-C5 | 1.39 |
| C5-N1 | 1.36 |
| C5-N6 (Amine) | 1.37 |
| C3-C7 (Phenyl) | 1.48 |
| N1-C13 (Phenyl) | 1.43 |
| Bond Angles (°) ** | |
| N1-N2-C3 | 111.5 |
| N2-C3-C4 | 106.2 |
| C3-C4-C5 | 108.3 |
| C4-C5-N1 | 105.8 |
| C5-N1-N2 | 108.2 |
| C4-C5-N6 | 128.1 |
| N1-C5-N6 | 126.1 |
| Dihedral Angles (°) ** | |
| C4-C3-C7-C8 | -15.3 |
| N2-N1-C13-C14 | 45.8 |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity and potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
DFT calculations are widely used to determine these electronic parameters. The following table summarizes key quantum chemical parameters for pyrazole derivatives from the literature, providing a comparative context.
Table 2: Electronic Properties of Pyrazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -5.907 | -1.449 | ~4.458 | [1] |
| N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide | B3LYP/6-31G | -5.56 | -1.24 | 4.32 | [2] |
| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | B3LYP/6-31G | -5.63 | -1.41 | 4.21 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of the 1,3-diphenyl-1H-pyrazole-4-carbonitrile core, a precursor to the title compound, is a one-pot, three-component reaction.[3]
Protocol for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as a water/ethanol mixture (e.g., 1:1 v/v) and a catalyst (e.g., 0.05 g of a supported copper catalyst).[3]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 55 °C.[3]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 1:1).
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol.
The resulting 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile can then be converted to this compound through hydrolysis of the nitrile group to a carboxylic acid followed by a Curtius or Hofmann rearrangement.
Computational Details: A General DFT Protocol
Theoretical calculations on pyrazole derivatives are predominantly performed using Density Functional Theory (DFT).[4]
General Computational DFT Protocol:
-
Geometry Optimization: The molecular geometry of the compound is optimized to locate the most stable conformation on the potential energy surface. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently utilized for this purpose.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Analysis: Following successful optimization, single-point energy calculations are carried out to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian.
Visualizing a Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of this compound.
Molecular Docking and Biological Activity
Derivatives of 1,3-diphenyl-1H-pyrazole have been the subject of numerous molecular docking studies to elucidate their binding interactions with various biological targets, including enzymes and receptors. These in silico studies are instrumental in understanding the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.
For example, various hybrid derivatives of 1,3-diphenyl-1H-pyrazole have been synthesized and evaluated for their biological activities, including antibacterial, α-glucosidase inhibitory, and acetylcholinesterase inhibitory effects. Molecular docking simulations have been employed to investigate the binding modes of these compounds with their respective target proteins.
The following diagram illustrates a general workflow for a molecular docking study.
Conclusion
The theoretical and computational investigation of this compound and its analogs provides a powerful framework for understanding their chemical and biological properties. DFT calculations offer deep insights into their molecular structure and electronic nature, while molecular docking simulations help to rationalize their biological activity and guide the development of new therapeutic agents. This guide serves as a foundational resource for researchers in the field, summarizing key data and methodologies to accelerate future discoveries.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-diphenyl-1H-pyrazol-5-yl)amides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These molecules serve as crucial scaffolds for synthesizing compounds with a wide range of biological activities. Notably, derivatives of this structure have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][4] The mGluR5 receptor is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[5] The development of efficient synthetic routes to these pyrazole amides is therefore of high importance for advancing research in this area.
This document provides a detailed protocol for an efficient one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, which offers significant advantages over traditional multi-step methods, including excellent yields and a simplified work-up procedure without the need for isolation of the intermediate aminopyrazole.[2]
One-Pot Synthesis Workflow
The one-pot synthesis involves the initial cyclization of benzoylacetonitrile and phenylhydrazine under neat conditions to form the 5-amino-1,3-diphenyl pyrazole intermediate. This is followed by in-situ acylation with a variety of acylating agents to yield the final amide products.
Caption: Workflow for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from the method described by an efficient one-pot synthesis approach.[2]
Materials:
-
Benzoylacetonitrile
-
Phenylhydrazine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Nitrogen (N₂) gas supply
Procedure:
-
Cyclization: A mixture of benzoylacetonitrile (1.0 eq) and phenylhydrazine (1.05 eq) is heated in a round-bottom flask under neat conditions (without solvent) at 100-110°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acylation: After the formation of the intermediate 5-amino-1,3-diphenyl pyrazole is complete, the reaction mixture is cooled to room temperature. Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added to dissolve the crude intermediate. The solution is then cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
A solution of the desired acyl chloride (1.1 eq) in the same anhydrous solvent is added dropwise to the cooled reaction mixture.
-
The reaction is stirred at a temperature between 0-10°C for 3-4 hours.
-
Work-up: The reaction mixture is washed sequentially with water (10 mL) and saturated aqueous sodium bicarbonate (2 x 10 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(1,3-diphenyl-1H-pyrazol-5-yl)amide derivative.
Quantitative Data: Product Yields
The one-pot synthesis method provides good to excellent yields for a variety of acylated products.[2]
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide | 85 |
| 2 | Benzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 90 |
| 3 | 4-Methylbenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methylbenzamide | 88 |
| 4 | 4-Methoxybenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methoxybenzamide | 85 |
| 5 | 4-Chlorobenzoyl chloride | 4-Chloro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 87 |
| 6 | 4-Nitrobenzoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | 82 |
| 7 | 3-Cyanobenzoyl chloride | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | 73 |
| 8 | 2-Furoyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)furan-2-carboxamide | 78 |
| 9 | 2-Thiophenecarbonyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 80 |
| 10 | Quinoline-8-sulfonyl chloride | N-(1,3-diphenyl-1H-pyrazol-5-yl)quinoline-8-sulfonamide | 75 |
Product Characterization
The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.
General Characterization Data for N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide:
-
¹H NMR (DMSO-d₆, δ ppm): The proton nuclear magnetic resonance spectrum is expected to show signals for the aromatic protons of the phenyl rings and the pyrazole ring, as well as a characteristic signal for the amide N-H proton. Aromatic protons typically appear in the range of 7.20-8.50 ppm. The pyrazole C4-H proton appears as a singlet around 6.50-7.00 ppm. The amide proton (NH) signal is usually a broad singlet at higher chemical shifts (>9.0 ppm).
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon-13 nuclear magnetic resonance spectrum will show signals for the aromatic carbons, the pyrazole ring carbons, and the amide carbonyl carbon. The carbonyl carbon (C=O) typically resonates in the range of 165-170 ppm. Aromatic and pyrazole carbons appear between 115-155 ppm.
-
IR (KBr, cm⁻¹): The infrared spectrum will exhibit a characteristic N-H stretching vibration for the amide group around 3200-3400 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) stretch will be observed in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the calculated molecular weight of the product.
Applications in Drug Development
The N-(1,3-diphenyl-1H-pyrazol-5-yl)amide scaffold is of particular importance in the development of therapeutics targeting the central nervous system. A notable example is 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) , which was one of the first identified centrally active positive allosteric modulators of the mGluR5 receptor.[3][4]
Signaling Pathway of mGluR5 Modulation
The diagram below illustrates the role of mGluR5 in neuronal signaling and how positive allosteric modulators can enhance its function.
Caption: mGluR5 signaling and potentiation by a PAM.
These compounds potentiate the receptor's response to glutamate, rather than activating it directly. This allosteric modulation offers a more nuanced approach to drug action, potentially leading to safer and more effective treatments for neurological disorders. The synthetic protocol detailed herein provides a robust platform for the generation of diverse libraries of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Diphenyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-1H-pyrazol-5-amine is a valuable and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive amino group and a stable pyrazole core, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. Derivatives of 1,3-diphenyl-1H-pyrazole have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making this scaffold a privileged structure in drug discovery.
These application notes provide a comprehensive overview of the synthetic utility of this compound and its derivatives, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
Synthetic Applications
This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems. The amino group at the C5 position is a nucleophilic center that readily participates in condensation and cyclization reactions with a variety of electrophilic partners.
Synthesis of Pyrazolo[1,5-a]pyrimidines
One of the prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic compounds are of significant interest due to their diverse pharmacological activities. The synthesis typically involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their equivalents.
Synthesis of Pyrazolo[3,4-b]pyridines
Another important class of compounds derived from this compound are pyrazolo[3,4-b]pyridines. These structures can be synthesized through multicomponent reactions involving the aminopyrazole, an aldehyde, and a compound with an active methylene group.
Biological Activities of 1,3-Diphenyl-1H-pyrazole Derivatives
Derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been extensively investigated for their therapeutic potential. The following sections highlight some of the key biological activities associated with these compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,3-diphenyl-1H-pyrazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of 1,3-Diphenyl-1H-pyrazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Hybrid 9 | A549 (Lung) | 0.83 | [1] |
| MCF-7 (Breast) | 1.21 | [1] | |
| HeLa (Cervical) | 1.54 | [1] | |
| Benzimidazole Hybrid 17 | A549 (Lung) | 1.12 | [1] |
| MCF-7 (Breast) | 0.96 | [1] | |
| HeLa (Cervical) | 1.81 | [1] | |
| Benzimidazole Hybrid 28 | A549 (Lung) | 1.34 | [1] |
| MCF-7 (Breast) | 1.05 | [1] | |
| HeLa (Cervical) | 1.62 | [1] | |
| Pyrazoline 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [2][3] |
| MDA-MB-468 (Breast) | 6.45 (48h) | [2][3] | |
| Indenopyrazole 2 | K562 (Leukemia) | 0.021 | [4] |
| A549 (Lung) | 0.69 | [4] | |
| Thiazolidinone 8a | A549 (Lung) | 1.18 | [5] |
| Thiazolidinone 8b | MCF-7 (Breast) | 2.34 | [5] |
| Thiazolidinone 8h | HeLa (Cervical) | 3.12 | [5] |
Antibacterial Activity
Derivatives of 1,3-diphenyl-1H-pyrazole have also shown significant promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Table 2: Antibacterial Activity of 1,3-Diphenyl-1H-pyrazole Derivatives (MIC values in µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine Derivatives | S. aureus | 1 - 8 | [6] |
| E. coli | 1 | [6] | |
| Hybrid with L-α-Amino Acids (N3) | MRSA | 64 | [7] |
| Hybrid with L-α-Amino Acids (N6) | MRSA | 128 | [7] |
| Thiazole Derivative 7b | S. aureus | 0.22 | [8] |
| E. coli | 0.25 | [8] | |
| Thiazole Derivative 12 | C. albicans | 5 | [9] |
| Thiazole Derivative 13 | C. albicans | 5 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,3-diphenyl-1H-pyrazole derivatives have been linked to the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).
Table 3: Anti-inflammatory Activity of 1,3-Diphenyl-1H-pyrazole Derivatives
| Compound ID | Assay | IC50 | Reference |
| Pyrimidine-trione 14f | mPGES-1 Inhibition | ~36 nM | [10] |
| Chalcone Derivative 3a | IL-6 Inhibition | - | [11] |
| Chalcone Derivative 3c | IL-6 Inhibition | - | [11] |
| Chalcone Derivative 3g | IL-6 Inhibition | - | [11] |
| 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema (% inhibition) | ≥84.2% | [11] |
Signaling Pathways and Mechanisms of Action
Apoptosis Induction by Pyrazole Derivatives
Many anticancer 1,3-diphenyl-1H-pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Apoptosis induction pathway by 1,3-diphenyl-1H-pyrazole derivatives.
Inhibition of DNA Gyrase
The antibacterial activity of certain pyrazole derivatives is attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. By binding to the enzyme, these compounds stabilize the DNA-gyrase complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.
Caption: Mechanism of DNA gyrase inhibition by pyrazole derivatives.
mPGES-1 Inhibition Pathway
The anti-inflammatory effects of some 1,3-diphenyl-1H-pyrazole derivatives are mediated through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES-1, these compounds reduce the production of PGE2, thereby alleviating inflammation.
Caption: Inhibition of the mPGES-1 pathway by pyrazole derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides[12][13]
This protocol describes a convenient one-pot method for the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, which are valuable intermediates for further derivatization.
Workflow:
Caption: Workflow for the one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides.
Materials:
-
Benzoylacetonitrile
-
Phenylhydrazine
-
Appropriate acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
A mixture of benzoylacetonitrile (1 equivalent) and phenylhydrazine (1 equivalent) is heated under neat conditions (without solvent) to facilitate cyclization.
-
After the formation of the intermediate 5-amino-1,3-diphenylpyrazole (which is not isolated), the reaction mixture is cooled to 0°C.
-
The appropriate acyl chloride (1 equivalent) dissolved in CH2Cl2 or THF is added slowly to the reaction mixture under a nitrogen atmosphere.
-
The reaction is stirred at 0-10°C for 3-4 hours.
-
The reaction mixture is washed with water and saturated aqueous NaHCO3 solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired N-(1,3-diphenyl-1H-pyrazol-5-yl)amide.
Expected Yields: 70-90%[12][13]
Protocol 2: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[14]
This protocol outlines a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives via a multi-component reaction. These compounds are versatile precursors for more complex heterocyclic systems.
Workflow:
Caption: Workflow for the multicomponent synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nanoparticles, 0.05 g)
-
Solvent (e.g., H2O/EtOH, 1:1 v/v)
-
Hot ethanol or chloroform for catalyst separation
Procedure:
-
In a test tube, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).
-
Add the H2O/EtOH solvent (1 mL) to the mixture.
-
Stir the reaction mixture at 55°C using a magnetic stirrer.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add hot ethanol or chloroform (3 mL) to the reaction mixture and stir for 1 minute.
-
Separate the catalyst by centrifugation, wash with ethanol, and dry.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Expected Yields: 85-93%[14]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)[2][15]
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Normal human cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)[7][8]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
96-well microtiter plates
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Bioactive Pyrazole Derivatives from 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from 1,3-Diphenyl-1H-pyrazol-5-amine. The synthesized compounds, including pyrazolo[3,4-d]pyrimidines and 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, have shown significant potential in medicinal chemistry, exhibiting notable anticancer and antimicrobial activities.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The fusion of pyrazole and pyrimidine rings leads to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their diverse biological activities, including antitumor and antimicrobial effects.[1][2][3] A versatile one-flask synthesis method allows for the efficient production of these derivatives from 5-aminopyrazoles.[4]
Experimental Protocol: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from a reliable procedure for the synthesis of pyrazolo[3,4-d]pyrimidines involving a Vilsmeier amidination followed by intermolecular heterocyclization.[4]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvents
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath and slowly add phosphorus tribromide (3.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours. Monitor the completion of the Vilsmeier reaction by Thin Layer Chromatography (TLC).
-
After the formation of the formamidine intermediate, cool the reaction mixture to room temperature.
-
Add hexamethyldisilazane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux at 70-80°C for 3-5 hours, continuing to monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the one-flask synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [2][5] |
| 10d | MCF-7 (Breast) | 12 | [2][5] |
| 10b | MCF-7 (Breast) | 12 | [5] |
| 7 | MCF-7 (Breast) | 14 | [5] |
| 10a | MCF-7 (Breast) | 17 | [5] |
| 10c | MCF-7 (Breast) | 18 | [5] |
| 8b | MCF-7 (Breast) | 25 | [5] |
| 8d | MCF-7 (Breast) | 25 | [5] |
| 8c | MCF-7 (Breast) | 26 | [5] |
| 8e | MCF-7 (Breast) | 27 | [5] |
| 8a | MCF-7 (Breast) | 33 | [5] |
| 5b | MCF-7 (Breast) | 38 | [5] |
| 4 | MCF-7 (Breast) | 49 | [5] |
| 5a | MCF-7 (Breast) | 52 | [5] |
| 6 | MCF-7 (Breast) | 52 | [5] |
| 9 | MCF-7 (Breast) | 84 | [5] |
| VIIa | Various (57 lines) | 0.326 - 4.31 | [1] |
Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
5-Amino-1H-pyrazole-4-carbonitriles are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a range of biological activities.[6][7] A green and efficient one-pot, three-component synthesis is a preferred method for their preparation.[8]
Experimental Protocol: One-Pot Synthesis of 5-Amino-3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a general and environmentally friendly procedure for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Materials:
-
Substituted Benzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI)[8]
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[8]
-
Add a mixture of H₂O/EtOH as the solvent.
-
Stir the reaction mixture at 55°C.
-
Monitor the progress of the reaction using TLC. The reaction time is typically short (15-27 minutes).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid product by filtration.
-
Wash the product with cold water and ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 5-amino-3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivative.
Diagram of the Synthetic Workflow:
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Applications of 1,3-Diphenyl-1H-pyrazol-5-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diphenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This document provides detailed application notes on the medicinal chemistry applications of this scaffold, along with comprehensive protocols for key biological assays and illustrative diagrams of relevant signaling pathways and experimental workflows.
Application Notes
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, and cervix.[1][2]
Mechanism of Action: The anticancer activity of these pyrazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][3] Mechanistic studies have revealed that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and p53, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[4][5] Furthermore, some derivatives have been found to induce cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]
Therapeutic Potential: The ease of synthesis and the remarkable biological activities of these compounds make them attractive candidates for the development of novel cancer therapeutics.[1] Further optimization of the this compound scaffold could lead to the discovery of potent and selective anticancer drugs with improved efficacy and reduced side effects.
Anti-inflammatory Activity
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have been investigated for their potential to modulate key inflammatory pathways.
Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[6] By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases (LOX), another important class of enzymes in the inflammatory cascade.[7][8]
Therapeutic Potential: The dual inhibition of COX and LOX pathways by certain pyrazole derivatives presents a promising strategy for the development of potent anti-inflammatory drugs with a broad spectrum of activity. These compounds could be valuable for the treatment of various inflammatory conditions, such as arthritis and other inflammatory disorders.
Kinase Inhibitory Activity
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation. The this compound scaffold has been utilized in the development of potent kinase inhibitors.
Mechanism of Action: Pyrazole derivatives have been shown to target a range of kinases, including cyclin-dependent kinases (CDKs), receptor-interacting protein kinase 1 (RIPK1), and leucine-rich repeat kinase 2 (LRRK2).[5][9][10][11] By binding to the ATP-binding site of these kinases, they can block their catalytic activity and disrupt the downstream signaling pathways that promote cell proliferation and survival.
Therapeutic Potential: The development of selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the this compound scaffold allows for the design of inhibitors with high potency and selectivity for specific kinase targets, offering the potential for targeted therapies with improved safety profiles.
Quantitative Data
The following table summarizes the in vitro biological activities of selected this compound derivatives.
| Compound ID | Biological Target/Assay | Cell Line/Enzyme | Activity (IC50 in µM) | Reference |
| Anticancer Activity | ||||
| Compound 9 | Antiproliferative | A549 (Lung) | 0.83 | [1] |
| MCF-7 (Breast) | 1.21 | [1] | ||
| HeLa (Cervical) | 1.54 | [1] | ||
| Compound 17 | Antiproliferative | A549 (Lung) | 1.12 | [1] |
| MCF-7 (Breast) | 0.96 | [1] | ||
| HeLa (Cervical) | 1.32 | [1] | ||
| Compound 28 | Antiproliferative | A549 (Lung) | 1.81 | [1] |
| MCF-7 (Breast) | 1.62 | [1] | ||
| HeLa (Cervical) | 1.47 | [1] | ||
| Anti-inflammatory Activity | ||||
| Compound 2g | Lipoxygenase Inhibition | 80 | [8] | |
| Kinase Inhibitory Activity | ||||
| Compound 33 | CDK2 Inhibition | < 23.7 | [12] | |
| Compound 34 | CDK2 Inhibition | < 23.7 | [12] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol describes a method for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol outlines the procedure for detecting apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the pyrazole derivative for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating the acute anti-inflammatory activity of compounds.[13][14]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound derivative
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin), and test groups (different doses of the pyrazole derivative).
-
Administer the test compounds or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Visualizations
Caption: Experimental workflow for the discovery and development of this compound derivatives.
Caption: Apoptosis signaling pathways induced by pyrazole derivatives.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 1,3-Diphenyl-1H-pyrazol-5-amine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer activities of 1,3-Diphenyl-1H-pyrazol-5-amine derivatives. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for key biological assays, and visualizations of the implicated signaling pathways. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as anticancer agents.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | B16-F10 (Melanoma) | Reference |
| Pyrazole Derivative 9 | 0.83 | 1.21 | - | 1.54 | - | |
| Pyrazole Derivative 17 | 1.12 | 1.81 | - | 1.32 | - | |
| Pyrazole Derivative 28 | 0.96 | 1.45 | - | 1.18 | - | |
| Pyrazole Derivative 5a | 1.88 | - | - | - | 2.12 | [2] |
| Pyrazole-Thiophene Hybrid 2 | 6.57 | - | 8.86 | - | - | [3] |
| Pyrazole-Thiophene Hybrid 8 | 8.08 | - | - | - | - | [3] |
| Doxorubicin (Standard) | - | - | - | - | - | [1] |
Table 2: Comparative Cytotoxicity of a Pyrazoline Derivative (Compound 21)
| Cell Line | IC50 (µM) after 72h |
| K562 (Leukemia) | 1.7 |
| Jurkat (Leukemia) | 2.9 |
| Normal PBMC | > 25 |
Data from a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives, demonstrating selectivity for cancer cells.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on methods cited in the literature for evaluating the anticancer properties of pyrazole derivatives.[1][5]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: Annexin V has a high affinity for PS and is labeled with a fluorochrome (FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentages of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis can be determined.[1][4]
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry. The DNA content is proportional to the phase of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1][6]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][6]
Induction of Apoptosis
Several pyrazole derivatives have been shown to induce apoptosis in cancer cells.[4] This programmed cell death can be triggered through intrinsic or extrinsic pathways. Studies have shown that some derivatives can lead to the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), which are hallmarks of the intrinsic apoptosis pathway.[7] The Bcl-2 family of proteins are key regulators of this pathway, and some pyrazole derivatives have shown potential to inhibit the anti-apoptotic protein Bcl-2.[8]
Caption: Intrinsic apoptosis pathway potentially targeted by pyrazole derivatives.
Cell Cycle Arrest
Certain pyrazole derivatives have been found to cause cell cycle arrest, primarily in the G1 or S phase.[4] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some compounds have been shown to down-regulate cyclin D2 and CDK2, leading to G1 phase arrest in MCF-7 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Antimicrobial and Antifungal Properties of 1,3-Diphenyl-1H-pyrazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial and antifungal agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Among these, analogs of 1,3-Diphenyl-1H-pyrazol-5-amine represent a promising scaffold for the design of new therapeutic agents. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4][5]
These application notes provide a summary of the antimicrobial and antifungal activities of various this compound analogs and related pyrazole derivatives. Detailed experimental protocols for the evaluation of these compounds are also presented to facilitate further research and development in this area.
Data Presentation: Antimicrobial and Antifungal Activities
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole analogs against a panel of pathogenic bacteria and fungi. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity of Pyrazole Analogs (MIC in µg/mL)
| Compound ID | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | Pyrazole-1-carbothiohydrazide | 62.5 | 125 | 62.5 | 125 | [1] |
| 21c | Imidazothiadiazole-pyrazole | - | - | 0.25 | - | [6] |
| 23h | Imidazothiadiazole-pyrazole | - | - | 0.25 | - | [6] |
| 3 | Pyrazole derivative | - | - | 0.25 | - | [7] |
| 4 | Pyrazole derivative | 0.25 (S. epidermidis) | - | - | - | [7] |
| 7b | Pyrazole derivative | Moderate Activity | Moderate Activity | Moderate Activity | - | [2] |
| 8b | Pyrazole derivative | Moderate Activity | Moderate Activity | Moderate Activity | - | [2] |
| 12 | 2-amino-benzonitrile-pyrazole | 10 (MRSA) | 5 | - | - | [8] |
| 13 | Hydrazinecarbothioamide-pyrazole | - | 5 | - | - | [8] |
| 19 | Thiazole-pyrazole | - | 5 | - | - | [8] |
| Chloramphenicol | Standard Antibiotic | 125 | 250 | 62.5 | 125 | [1] |
| Ciprofloxacin | Standard Antibiotic | 0.5 (S. epidermidis) | - | 0.5 | - | [7] |
| Gatifloxacin | Standard Antibiotic | - | - | 1 | - | [6] |
Note: '-' indicates data not available in the cited source. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of Pyrazole Analogs (MIC in µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus flavus | Aspergillus niger | Cryptococcus neoformans | Reference |
| 21a | Pyrazole-1-carbothiohydrazide | 7.8 | 2.9 | - | - | [1] |
| 2 | Pyrazole derivative | - | - | 1 | - | [7] |
| 3 | Pyrazole derivative | - | - | - | - | [7] |
| 5k | Triazole-pyrazole | 0.125 | - | 8.0 (A. fumigatus) | 0.125 | [9] |
| 6c | Triazole-pyrazole | 0.0625 | - | 4.0 (A. fumigatus) | 0.0625 | [9] |
| 12 | 2-amino-benzonitrile-pyrazole | 5 | - | - | - | [8] |
| 13 | Hydrazinecarbothioamide-pyrazole | 5 | - | - | - | [8] |
| Clotrimazole | Standard Antifungal | 3.9 | 7.8 | 2 | - | [1][7] |
| Fluconazole | Standard Antifungal | - | - | - | - | [9] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standardized method for determining the MIC of synthesized pyrazole analogs against bacterial and fungal strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile DMSO (Dimethyl sulfoxide)
-
Positive control antibiotics (e.g., Ciprofloxacin, Chloramphenicol)
-
Positive control antifungals (e.g., Fluconazole, Clotrimazole)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
For bacteria, select 3-5 isolated colonies from an agar plate and inoculate into MHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
For fungi, prepare a suspension of fungal spores or yeast cells in sterile saline from a fresh culture. Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to obtain a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Test Plates:
-
Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.
-
Add 100 µL of the test compound solution (at 2x the highest desired test concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the test compound.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial or fungal inoculum to each well, including positive and negative control wells. The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A microplate reader can also be used to measure the optical density (OD) at 600 nm.
-
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive and negative controls
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates and allow them to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly spread 100 µL of the inoculum onto the surface of the agar plates using a sterile spreader.
-
-
Well Preparation and Sample Addition:
-
Use a sterile cork borer to create wells in the agar.
-
Add a known concentration (e.g., 100 µg/mL) of the test compound solution into each well.
-
Add positive and negative control solutions to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
-
Visualizations
Caption: Workflow for the discovery and development of novel antimicrobial pyrazole analogs.
Caption: Hypothetical mechanisms of antimicrobial action for pyrazole analogs.
Conclusion
The this compound scaffold and its analogs demonstrate significant potential as a source of novel antimicrobial and antifungal agents. The data presented herein highlights the promising activity of several pyrazole derivatives against a range of clinically relevant pathogens. The provided protocols offer a standardized framework for the continued evaluation and optimization of these compounds. Further investigation into the mechanism of action and in vivo efficacy of the most potent analogs is warranted to advance their development as next-generation antimicrobial therapeutics.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Anti-inflammatory Potential of 1,3-Diphenyl-1H-pyrazole Derivatives
Introduction
The 1,3-diphenyl-1H-pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Derivatives of this core structure have been extensively investigated as potential anti-inflammatory agents, largely due to their ability to inhibit key enzymes in the inflammatory cascade.[3] Notably, the pyrazole ring is a core component of celecoxib, a well-known selective COX-2 inhibitor used clinically as an anti-inflammatory drug.[4][5] This document provides an overview of the anti-inflammatory potential of 1,3-Diphenyl-1H-pyrazole derivatives, with a focus on their mechanism of action, quantitative activity data, and detailed protocols for their evaluation.
Mechanism of Action
The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[6] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects from the inhibition of COX-1.[6] Consequently, the development of selective COX-2 inhibitors is a key strategy in creating safer anti-inflammatory drugs.[4][7]
In addition to COX-2, some novel 1,3-diphenyl-1H-pyrazole derivatives have been designed to target microsomal prostaglandin E2 synthase-1 (mPGES-1).[8] This enzyme acts downstream of COX-2 and is specifically responsible for converting prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a major mediator of inflammation.[8] Targeting mPGES-1 is a promising therapeutic approach, as it is expected to suppress induced PGE2 production without affecting other homeostatic prostanoids, potentially reducing the side effects associated with both traditional NSAIDs and selective COX-2 inhibitors.[8]
Quantitative Data Summary
The anti-inflammatory activity of various 1,3-diphenyl-1H-pyrazole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from published studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5f (Trimethoxy derivative) | COX-2 | 1.50 | 9.56 | [4] |
| 6f (Trimethoxy derivative) | COX-2 | 1.15 | 8.31 | [4] |
| 6e (Bromo derivative) | COX-2 | 2.51 | - | [4] |
| Celecoxib (Reference) | COX-2 | 2.16 | 2.51 | [4] |
| Indomethacin (Reference) | COX-1/COX-2 | - | - | [4] |
| Compound 11 | COX-2 | 0.043 | - | [7] |
| Compound 12 | COX-2 | 0.049 | - | [7] |
| Compound 15 | COX-2 | 0.045 | - |[7] |
Note: A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vitro mPGES-1 Inhibitory Activity
| Compound | Target | IC50 (nM) | % Inhibition of COX-1/2 @ 100 µM | Reference |
|---|---|---|---|---|
| 14f | mPGES-1 | ~36 | < 20% | [8] |
| 8b - 8f | mPGES-1 | < 100 | < 20% | [8] |
| 12 | mPGES-1 | < 100 | < 20% | [8] |
| 13f | mPGES-1 | < 100 | < 20% | [8] |
| 14a | mPGES-1 | < 100 | < 20% |[8] |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| K-3 | 100 | 4 | 52.0% | [9] |
| Compound 6b | - | - | 85.78% | [3] |
| Compound 7l | - | 0.5 (i.p.) | 93.59% | [10] |
| Indomethacin (Reference) | - | - | 72.99% | [3] |
| Celebrex (Reference) | - | - | 83.76% |[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of anti-inflammatory compounds. The following are standard protocols used to assess 1,3-diphenyl-1H-pyrazole derivatives.
1. In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
-
Principle: The assay measures the concentration of prostaglandins (specifically PGE2) produced by recombinant COX-1 or COX-2 enzymes. The inhibitory effect of the test compounds is determined by quantifying the reduction in prostaglandin production compared to a control.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection
-
Reaction buffer (e.g., Tris-HCl)
-
-
Procedure:
-
Prepare solutions of test compounds and reference drugs at various concentrations.
-
In a multi-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound or reference drug.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) to allow for prostaglandin synthesis.
-
Stop the reaction using a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting a dose-response curve.[4]
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and highly reproducible model of acute, localized inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[11][12]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by measuring the reduction in paw volume or thickness compared to a vehicle-treated control group.[13][14]
-
Animals: Wistar rats or Swiss mice are commonly used.[9][13]
-
Materials:
-
Carrageenan (1% w/v solution in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium, Indomethacin)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
-
Procedure:
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each animal (baseline measurement).
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[15]
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL for rats) of 1% carrageenan solution into the subplantar region of the right hind paw.[14]
-
Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[9]
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: General reaction scheme for pyrazole synthesis.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 1,3-Diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a series of novel azo disperse dyes derived from the coupling of various diazotized aromatic amines with 1,3-Diphenyl-1H-pyrazol-5-amine. The resulting 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes are of significant interest due to their potential applications in dyeing synthetic fibers and their unique chromophoric properties.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants. The incorporation of heterocyclic moieties, such as pyrazole, into the dye structure is a well-established strategy to enhance their tinctorial strength, lightfastness, and affinity for various substrates. This compound is a valuable coupling component in the synthesis of azo dyes, leading to compounds with a wide range of colors and desirable fastness properties. The general synthetic pathway involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
General Synthesis Pathway
The synthesis of 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes follows a two-step process:
-
Diazotization of Aromatic Amines: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of this compound, typically in a slightly acidic to neutral medium, to facilitate the electrophilic substitution at the C-4 position of the pyrazole ring, yielding the azo dye.
Caption: General reaction scheme for the synthesis of 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes.
Experimental Protocols
The following are detailed protocols for the synthesis of a series of 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes.
Materials and Methods
-
Substituted anilines (analytical grade)
-
This compound (synthesized as per literature procedures)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath, filtration apparatus)
Protocol 1: Diazotization of Aromatic Amines (General Procedure)
-
In a 100 mL beaker, dissolve the aromatic amine (5 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (3 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.35 g, 5 mmol in 5 mL of water) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Protocol 2: Azo Coupling with this compound (General Procedure)
-
In a separate 250 mL beaker, dissolve this compound (1.175 g, 5 mmol) in ethanol (50 mL).
-
To this solution, add sodium acetate (2 g) to maintain a suitable pH for the coupling reaction.
-
Cool the pyrazole solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stirred pyrazole solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
The precipitated solid azo dye is then collected by vacuum filtration.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Caption: Detailed workflow for the synthesis of 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes.
Quantitative Data Summary
The following table summarizes the yield, melting point, and spectral data for a series of synthesized 4-arylazo-1,3-diphenyl-1H-pyrazol-5-amine dyes with different substituents on the arylazo moiety.
| Dye | Ar- (Substituent) | Yield (%) | m.p. (°C) | λmax (nm) in EtOH |
| 1a | C₆H₅- (Unsubstituted) | 85 | 184-185 | 390 |
| 1b | 4-CH₃-C₆H₄- (p-Methyl) | 88 | 192-193 | 395 |
| 1c | 4-OCH₃-C₆H₄- (p-Methoxy) | 90 | 188-189 | 405 |
| 1d | 4-Cl-C₆H₄- (p-Chloro) | 87 | 210-211 | 392 |
| 1e | 4-Br-C₆H₄- (p-Bromo) | 86 | 218-219 | 394 |
| 1f | 4-NO₂-C₆H₄- (p-Nitro) | 82 | 248-249 | 410 |
| 1g | 3-NO₂-C₆H₄- (m-Nitro) | 80 | 230-231 | 388 |
| 1h | 2-Cl-C₆H₄- (o-Chloro) | 75 | 178-179 | 390 |
Characterization
The synthesized azo dyes can be characterized by various spectroscopic techniques:
-
FT-IR Spectroscopy: To confirm the presence of functional groups such as N-H (amine), N=N (azo), and C=N (pyrazole ring).
-
¹H-NMR Spectroscopy: To determine the chemical structure by analyzing the chemical shifts and integration of protons.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the color of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
Applications
Azo dyes derived from this compound are primarily used as disperse dyes for coloring synthetic fibers such as polyester, nylon, and cellulose acetate. Their good fastness properties, including light, wash, and sublimation fastness, make them suitable for various textile applications. Furthermore, the versatile chemistry of the pyrazole ring allows for further structural modifications to fine-tune the color and properties of the dyes for specific applications, including in the development of functional dyes for high-tech applications.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and their diazonium salts are potentially hazardous and should be handled with care. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Handle all chemicals and solvents according to their safety data sheets (SDS).
Application of 1,3-Diphenyl-1H-pyrazol-5-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-1H-pyrazol-5-amine and its derivatives are versatile heterocyclic compounds that have garnered significant interest in materials science. The unique molecular structure, featuring a pyrazole core with phenyl and amine functionalities, imparts valuable properties that are being exploited in the development of advanced materials. Key application areas include corrosion inhibition and organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The nitrogen atoms in the pyrazole ring and the amino group act as effective adsorption centers on metal surfaces, making these compounds excellent corrosion inhibitors. Furthermore, the conjugated π-system of the phenyl and pyrazole rings allows for efficient charge transport, a critical characteristic for materials used in electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound in these fields.
Application in Corrosion Inhibition
Derivatives of this compound have demonstrated high efficacy as corrosion inhibitors for mild steel in acidic environments. The inhibitor molecules adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid.
Quantitative Data on Corrosion Inhibition
The corrosion inhibition efficiency of 5-amino-1,3-diphenylpyrazole on mild steel in a 1 M HCl solution has been evaluated using weight loss measurements at various concentrations and temperatures. The results indicate a significant decrease in the corrosion rate with increasing inhibitor concentration.[1]
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) at 303 K | Inhibition Efficiency (%) at 303 K |
| 0 (Blank) | 4.31 | - |
| 0.1 | - | - |
| 0.5 | 0.31 | 94.7 |
| 1.0 | - | - |
Data extracted from a study on 5-amino-1,3-diphenylpyrazole, a closely related derivative.[1]
The inhibition efficiency is also influenced by temperature, with studies showing effective protection at elevated temperatures as well.[1]
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol outlines the procedure to determine the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.
1. Materials and Equipment:
-
Mild steel coupons (e.g., 4.5 cm x 2.5 cm x 0.2 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Double-distilled water
-
Emery papers of various grades (up to 1200)
-
Analytical balance (precision of 0.1 mg)
-
Water bath or thermostat
-
Glass beakers (250 mL)
-
Drying oven
2. Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons using a series of emery papers, starting with a coarse grade and finishing with a 1200 grade to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing with acetone.
-
Rinse the coupons thoroughly with double-distilled water.
-
Dry the coupons in an oven at a low temperature (e.g., 60 °C) for a short period.
-
Store the prepared coupons in a desiccator until use.
3. Experimental Procedure:
-
Accurately weigh the prepared mild steel coupons using an analytical balance.
-
Prepare a series of inhibitor solutions by dissolving different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in 1 M HCl. Prepare a blank solution of 1 M HCl without the inhibitor.
-
Immerse one weighed coupon into each beaker containing 100 mL of the blank and inhibitor solutions.
-
Place the beakers in a constant temperature water bath (e.g., 303 K) for a specified immersion period (e.g., 10 hours).
-
After the immersion period, retrieve the coupons from the solutions.
-
Rinse the coupons with double-distilled water to remove any corrosion products and residual acid.
-
Clean the coupons with acetone and dry them thoroughly.
-
Reweigh the coupons accurately.
4. Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (K × ΔW) / (A × t × ρ) where K is a constant (8.76 x 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Application in Organic Electronics (OLEDs)
The highly conjugated structure of this compound derivatives makes them promising candidates for use as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[2] A well-functioning HTM facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, which is crucial for achieving high device performance.
Quantitative Data for a Derivative Hole-Transporting Material
A study on a closely related derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), demonstrated its potential as a high-performance hole-transporting material. The performance of an OLED device using DPPhP as the hole-transporting layer was compared to a device using the standard material α-NPD.[3]
| Hole-Transporting Material | Maximum Brightness (cd/m²) | Maximum Luminous Efficiency (cd/A) |
| DPPhP | ~13,000 | ~3.5 |
| α-NPD | ~10,000 | ~2.7 |
Data for a multilayer device with the structure ITO/HTL (60 nm)/AlQ (60 nm)/LiF (0.8 nm)/Al.[3]
Experimental Protocol: Synthesis of a this compound Derivative for OLEDs
This protocol describes the synthesis of a more complex derivative, 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, which is a highly conjugated molecule with potential as a hole-transporting material.[2] This synthesis starts from an aldimine derivative of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde, which can be synthesized from this compound.
1. Materials and Equipment:
-
N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine
-
1,3,5-tribromobenzene
-
Dimethylformamide (DMF)
-
Electrolytic copper powder
-
Potassium hydroxide (KOH)
-
1,10-phenanthroline
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
2. Synthesis Procedure (Ullman Coupling Reaction):
-
Dissolve the aldimine derivative (0.3 mmol) and 1,3,5-tribromobenzene (0.1 mmol) in DMF in a round-bottom flask.
-
Add electrolytic copper (0.1 g), KOH (0.01 g), and 1,10-phenanthroline (0.001 g) to the solution.
-
Heat the reaction mixture at 140 °C with stirring for 15 hours.
-
After the reaction is complete, filter the hot solution to remove the copper compounds and the base.
-
Evaporate the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Triturate the resulting solid with ethyl acetate and filter to collect the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane mixture (e.g., 1:3) as the eluent.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Logical Relationship of Properties to Applications
The utility of this compound and its derivatives in materials science stems directly from their molecular structure and resulting electronic properties.
Conclusion
This compound serves as a valuable building block for the development of functional materials. Its derivatives have shown significant promise as high-performance corrosion inhibitors and as components in organic electronic devices. The experimental protocols provided herein offer a foundation for researchers to explore and expand upon the applications of this versatile compound in materials science. Further research into tailoring the molecular structure of these derivatives can lead to the development of even more efficient and robust materials for a wide range of technological applications.
References
Application Note and Protocol: A Robust Method for the Acylation of 1,3-Diphenyl-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The derivatization of the pyrazole core is a common strategy to modulate their pharmacological profiles. This application note provides a detailed protocol for the acylation of the amino group of 1,3-diphenyl-1H-pyrazol-5-amine, a key intermediate in the synthesis of various bioactive molecules. The described method is efficient, providing good to excellent yields, and is suitable for the synthesis of a library of N-acylated pyrazole derivatives.[1]
Materials and Methods
Materials:
-
This compound
-
Acylating agents (e.g., Acetyl chloride, Benzoyl chloride, Phenylacetyl chloride)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Nitrogen (N2) gas
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Recrystallization solvents (e.g., ethanol)
Experimental Protocol
This protocol is adapted from an efficient one-pot synthesis method.[1] For the purpose of this application note, we will focus on the acylation step, assuming the starting material, this compound, is available.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or phenylacetyl chloride; 1.1 equivalents), diluted with a small amount of the anhydrous solvent, to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at a temperature between 0 °C and 10 °C for 3 to 4 hours.
-
Work-up:
-
Wash the reaction mixture with water (H2O).
-
Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final N-(1,3-diphenyl-1H-pyrazol-5-yl)amide.[1]
Data Presentation
The following table summarizes the yields of various N-(1,3-diphenyl-1H-pyrazol-5-yl)amides synthesized using the described protocol.[1]
| Acylating Agent | Product | Yield (%) |
| Acetyl chloride | N-(1,3-Diphenyl-1H-pyrazol-5-yl)acetamide | 85 |
| Benzoyl chloride | N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide | 90 |
| Phenylacetyl chloride | N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylacetamide | 78 |
Visualization
Caption: Experimental workflow for the acylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related pyrazoles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion. | Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material (benzoylacetonitrile) is consumed. Increase Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol is often effective. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times. |
| Suboptimal Reaction Conditions: The choice of solvent and catalyst (if any) can significantly impact the yield. | Solvent Selection: While ethanol is a common solvent, other protic solvents or even solvent-free conditions can be tested. Catalyst: The reaction is often carried out with a catalytic amount of acid (e.g., acetic acid) to facilitate the initial condensation. | |
| Poor Quality of Starting Materials: Impurities in benzoylacetonitrile or phenylhydrazine can lead to side reactions. | Ensure the purity of starting materials. Phenylhydrazine can degrade over time and should be distilled if necessary. Benzoylacetonitrile should be a pure, crystalline solid. | |
| Formation of Side Products | Impure Starting Materials: As mentioned above, impurities can lead to undesired byproducts. | Use freshly purified starting materials. |
| Dimerization of the Product: 5-aminopyrazoles can sometimes undergo dimerization under certain conditions. | Once the reaction is complete, proceed with work-up and purification without prolonged heating or exposure to harsh conditions. | |
| Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazole. | Ensure adequate heating and reaction time. The presence of a catalytic amount of acid can promote the cyclization step. | |
| Difficulty in Product Purification | Product is Soluble in the Reaction Solvent: The product may not precipitate upon cooling. | If the product is soluble at room temperature, try cooling the mixture in an ice bath or adding a non-polar anti-solvent (e.g., hexane) to induce precipitation. |
| Oily Product Formation: The crude product may isolate as an oil instead of a solid. | Try triturating the oil with a suitable solvent (e.g., cold ethanol or a mixture of ethyl acetate and hexane) to induce crystallization. If this fails, column chromatography is a reliable alternative. | |
| Persistent Impurities: Recrystallization may not be sufficient to remove all impurities. | Column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended for high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct and common method is the condensation reaction between benzoylacetonitrile and phenylhydrazine. This reaction typically proceeds by heating the two reactants in a suitable solvent, often with a catalytic amount of acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting materials (benzoylacetonitrile and phenylhydrazine) and the appearance of the product spot.
Q3: What are the expected 1H NMR characteristics of this compound?
A3: You can expect to see multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two phenyl rings. There will also be a singlet for the proton on the pyrazole ring and a broad singlet for the amine (-NH2) protons, which is exchangeable with D2O.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: First, ensure that your reagents are pure. If purity is confirmed, you can try adding a catalytic amount of a protic acid like glacial acetic acid. If the reaction is being run at room temperature, increasing the temperature to reflux is a common strategy to drive the reaction to completion.
Q5: What is the best method for purifying the final product?
A5: Recrystallization from ethanol or an ethanol/water mixture is often sufficient to obtain a pure product. If significant impurities remain, column chromatography on silica gel is the recommended method.
Quantitative Data on Pyrazole Synthesis
While specific data for the synthesis of this compound is not extensively tabulated in the literature, the following tables provide reaction conditions and yields for the closely related synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can serve as a valuable guide for optimization.
Table 1: Effect of Catalyst on the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [1]
| Catalyst | Time (min) | Yield (%) |
| LDH | 60 | 23 |
| LDH@PTRMS | 60 | 30 |
| LDH@PTRMS@DCMBA | 45 | 50 |
| LDH@TRMS@DCMBA@CuI | 15 | 93 |
Reaction Conditions: Phenyl hydrazine (1 mmol), malononitrile (1 mmol), and 4-chlorobenzaldehyde (1 mmol).
Table 2: Optimization of Reaction Conditions for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Synthesis [1]
| Solvent | Catalyst Amount (mg) | Temperature (°C) | Time (min) | Yield (%) |
| H₂O | 50 | 55 | 60 | 40 |
| EtOH | 50 | 55 | 45 | 70 |
| EtOH/H₂O (1:1) | 50 | 55 | 15 | 93 |
| EtOH/H₂O (1:1) | 35 | 55 | 30 | 80 |
| EtOH/H₂O (1:1) | 50 | Room Temp. | 30 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the established synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile in ethanol.
-
To the stirred solution, add phenylhydrazine. A catalytic amount of glacial acetic acid can also be added at this stage.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the reaction progress by TLC until the benzoylacetonitrile is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of Crude 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-Diphenyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is highly soluble in the wash solvent. | - Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point.[1][2]- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Product Oils Out During Recrystallization | - The melting point of the impurity is lower than the boiling point of the solvent, creating a eutectic mixture.- The compound is impure, and the impurities are preventing crystallization. | - Try a different solvent or solvent system with a lower boiling point.- Attempt to "seed" the solution with a pure crystal of the desired compound.- Purify the crude product by column chromatography before attempting recrystallization.[3] |
| Colored Impurities Remain After Purification | - Highly colored byproducts may have formed during the synthesis.- The compound may be degrading under the purification conditions. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, then filter the hot solution before cooling.- Ensure that the purification process is carried out without unnecessary exposure to heat or light. |
| Product is Difficult to Crystallize and Remains an Oil | - The presence of persistent impurities can inhibit crystallization. | - Trituration with a suitable solvent like acetone or acetonitrile can help induce crystallization.[3]- Purification by column chromatography is an effective alternative.[3] |
| Poor Separation During Column Chromatography | - The chosen eluent system has the wrong polarity.- The column was not packed properly.- The crude product was not loaded correctly. | - Use Thin Layer Chromatography (TLC) to determine the optimal eluent system before running the column. A common eluent for related compounds is a mixture of ethyl acetate and hexane.[4][5]- Ensure the silica gel is packed uniformly to avoid channeling.- Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. |
| Product Streaks on TLC Plate | - The compound is basic and interacts strongly with the acidic silica gel. | - Add a small amount of triethylamine (e.g., 1%) to the eluent to deactivate the silica gel.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as benzaldehyde, phenylhydrazine, and malononitrile derivatives. Side products from reactions like the Knoevenagel condensation between benzaldehyde and malononitrile may also be present.[3]
Q2: What is the recommended starting point for recrystallizing this compound?
A2: Ethanol is a frequently suggested solvent for the recrystallization of pyrazole derivatives.[1][2] A mixed solvent system, such as ethanol and water, can also be effective. The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed, followed by slow cooling.[1]
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is preferred when dealing with complex mixtures of impurities or when the product is an oil that is difficult to crystallize.[3] It is also useful for separating compounds with similar solubilities.
Q4: How can I prevent my compound from getting stuck on the silica gel column?
A4: Since this compound is a basic compound, it can interact strongly with the acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[1]
Q5: What is trituration and when should I use it?
A5: Trituration is the process of washing a solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. It is a useful technique for purifying a solid that is difficult to crystallize and can sometimes induce crystallization.[3]
Experimental Protocols
Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:3 ratio).[4][5] Add 1% triethylamine to the eluent if the compound streaks on the TLC plate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Experimental Workflows
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the cyclocondensation reaction between phenylhydrazine and benzoylacetonitrile. This reaction is typically performed in a suitable solvent like ethanol and can be catalyzed by acid.
Q2: My reaction is complete according to TLC, but the isolated yield is significantly lower than expected. What are the primary causes?
A2: Low yields can arise from several factors.[1] Incomplete cyclization of the initial hydrazone intermediate, degradation of starting materials, or the formation of soluble side products that are lost during workup and purification are common culprits.[2] Optimizing reaction temperature and ensuring the purity of your starting materials are critical first steps in troubleshooting.[3]
Q3: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?
A3: While the reaction is generally clean, several side products can form under suboptimal conditions. The most common include the uncyclized hydrazone intermediate, products from the hydrolysis of benzoylacetonitrile (such as benzamide), and potentially small amounts of isomeric pyrazoles. The presence of impurities in the starting materials can also lead to a complex reaction mixture.[3]
Q4: How can I best purify the crude this compound?
A4: Recrystallization from ethanol is a highly effective method for purifying the final product and has been reported to yield the desired amine with high purity.[4] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane) is a reliable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of Starting Materials: Phenylhydrazine can oxidize and degrade over time, while benzoylacetonitrile can contain impurities that inhibit the reaction.[3] | Use freshly distilled phenylhydrazine and high-purity benzoylacetonitrile. Store starting materials under an inert atmosphere and away from light. |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or degradation.[5] | Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature (e.g., refluxing in ethanol) to drive the reaction to completion.[1] | |
| Hydrolysis of Starting Material: The nitrile group of benzoylacetonitrile is susceptible to hydrolysis, especially if water is present under acidic or basic conditions.[3] | Ensure the reaction is run under anhydrous conditions using dry solvents and glassware. | |
| Formation of a Sticky or Oily Crude Product | Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized, resulting in a mixture that is difficult to crystallize. | Add a catalytic amount of a protic acid (e.g., glacial acetic acid) to the reaction mixture and increase the reflux time to promote the cyclization step.[2] |
| Presence of Multiple Byproducts: A complex mixture of side products can prevent the desired product from crystallizing effectively. | Attempt to purify a small sample via column chromatography to isolate the main product and identify the impurities. This can help in designing a more effective purification strategy (e.g., targeted extraction or a different recrystallization solvent). | |
| Product Contaminated with Starting Material | Incorrect Stoichiometry: Using a large excess of one reactant can make its removal from the product difficult. | Use a stoichiometry close to 1:1 for phenylhydrazine and benzoylacetonitrile. A slight excess (e.g., 1.1 equivalents) of phenylhydrazine can be used to ensure full conversion of the ketonitrile. |
| Inefficient Purification: The chosen recrystallization solvent may not be optimal for separating the product from the unreacted starting materials. | Wash the crude solid with a solvent in which the product has low solubility but the starting materials are soluble (e.g., cold ethanol or diethyl ether) before proceeding with recrystallization. |
Data Presentation
The yield of this compound is highly dependent on reaction conditions and purity of reagents. The following table provides an example of expected yields and the potential impact of reaction parameters.
| Phenylhydrazine (eq.) | Benzoylacetonitrile (eq.) | Solvent | Conditions | Reported Yield | Reference |
| 1.0 | 1.0 | Ethanol | Reflux | 85% | [4] |
| 1.1 | 1.0 | Acetic Acid | 100 °C, 2h | >80% (Illustrative) | - |
| 1.0 | 1.0 | Toluene | Reflux, 12h | <50% (Illustrative) | - |
Note: Illustrative data is based on general principles of pyrazole synthesis and is intended to guide optimization.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of aminopyrazoles.[4]
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzoylacetonitrile in absolute ethanol.
-
Add phenylhydrazine to the solution dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.[4]
Mandatory Visualizations
Reaction and Side Product Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 1,3-Diphenyl-1H-pyrazol-5-amine. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct synthesis from benzoylacetonitrile and phenylhydrazine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Reaction Conditions: The reaction is sensitive to temperature and solvent. While various conditions are reported, finding the optimal balance is key. | Experiment with different solvents such as ethanol or acetic acid. Microwave irradiation has also been reported to improve yields. Ensure the reaction is heated sufficiently, as some methods require reflux.[1] |
| Impure Starting Materials: Benzoylacetonitrile and phenylhydrazine can degrade over time. | Use freshly distilled or purified starting materials. Purity can be checked by melting point or spectroscopic methods. | |
| Side Reactions: The formation of regioisomers or other byproducts can consume starting materials. | While the formation of the desired 5-amino pyrazole is generally favored from β-ketonitriles, careful control of reaction conditions can minimize side products. Running the reaction under an inert atmosphere can prevent oxidation of phenylhydrazine. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, trituration with a non-polar solvent like hexane may help solidify the product. If the product remains an oil, purification by column chromatography is recommended. |
| Residual Solvent: Trapped solvent can prevent the product from solidifying. | Dry the product under high vacuum, possibly with gentle heating, to remove any residual solvent. | |
| Product Purity is Low After Recrystallization | Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from impurities. | Ethanol is a commonly used and effective solvent for recrystallizing this compound. Ensure the minimum amount of hot solvent is used to dissolve the crude product and allow for slow cooling to promote the formation of pure crystals. If ethanol is not effective, try other polar solvents like isopropanol or mixtures of ethanol and water. |
| Co-precipitation of Impurities: Rapid cooling can trap impurities within the crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This will encourage the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most direct and widely used method is the cyclization of benzoylacetonitrile with phenylhydrazine. This reaction can be performed under various conditions, including heating in ethanol or acetic acid, or using microwave irradiation.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary depending on the reaction conditions and purity of the starting materials. However, yields in the range of 70-90% have been reported, with one specific protocol achieving an 85% yield after recrystallization from ethanol.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q4: What is the mechanism for the formation of this compound from benzoylacetonitrile and phenylhydrazine?
A4: The reaction proceeds through a condensation reaction to form a phenylhydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the final aminopyrazole product.
Q5: Are there any common side products I should be aware of?
A5: While the reaction is generally regioselective for the 5-amino pyrazole, potential side products can arise from impurities in the starting materials or from oxidation of phenylhydrazine. Ensuring high-purity reagents and, if necessary, running the reaction under an inert atmosphere can minimize the formation of these byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the direct cyclization of benzoylacetonitrile and phenylhydrazine.
Materials:
-
Benzoylacetonitrile
-
Phenylhydrazine
-
Ethanol, absolute
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can also be added.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated while adding the solvent.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound. An 85% yield has been reported using this method.[2]
Protocol 3: Purification by Column Chromatography
This method is suitable if recrystallization does not yield a product of sufficient purity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a mobile phase of hexane and ethyl acetate. A common starting polarity is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 or 1:1 to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Derivatives
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzoylacetonitrile, Phenylhydrazine | Not specified, purified by recrystallization from ethanol | 85% | [2] |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)amides | Benzoylacetonitrile, Phenylhydrazine, Acylating agents | One-pot, neat cyclization followed by acylation | 70-90% | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction mechanism for the formation of this compound.
References
Technical Support Center: Recrystallization of 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 1,3-Diphenyl-1H-pyrazol-5-amine.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide offers systematic solutions to these challenges.
| Problem | Potential Cause | Suggested Solution |
| Failure of Crystals to Form | The most common reason for crystals not appearing is using an excessive amount of solvent.[1] | Reduce the solvent volume by evaporation, for instance, with a rotary evaporator, and then try to recrystallize from the more concentrated solution.[1] |
| The solution may be supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| "Oiling Out" | The compound separates from the solution as an oil instead of crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[1] It can also occur with impure compounds or when using mixed solvent systems.[1] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] Leaving the flask on a cooling hot plate can promote slower cooling.[1] |
| Low or No Yield of Crystals | Adding too much solvent will result in a poor or no yield of crystals because the solution will not be saturated upon cooling.[2] | Use the minimum amount of near-boiling solvent to dissolve the compound.[2] |
| The product has some solubility in the solvent even at low temperatures, leading to loss of product.[2] | Ensure the solvent is ice-cold when washing the crystals to minimize redissolving the product.[2] | |
| Poor Solubility in Common Solvents | The inherent structure of pyrazole derivatives, including strong intermolecular forces like hydrogen bonding, can lead to low solubility.[3][4] | Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent where it is soluble, and then add a "poor," miscible solvent dropwise until the solution becomes slightly cloudy.[3] Common solvents for pyrazole derivatives include ethanol, methanol, and acetone.[3] A mixture of ethanol and DMF has also been used.[5] |
| The compound may be sparingly soluble even at higher temperatures. | Employ hot filtration to remove any insoluble impurities while keeping the desired compound in the hot solution.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Ethanol is a commonly used solvent for the recrystallization of pyrazole derivatives.[6][7] Solvent mixtures such as ethanol-water or ethanol/DMF can also be effective.[5][7] The choice of solvent depends on the polarity of the specific pyrazole derivative.[3]
Q2: My compound has "oiled out" during recrystallization. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, can often be resolved by reheating the solution to redissolve the oil, adding a small amount of extra solvent, and then allowing the solution to cool down more slowly.[1]
Q3: I am not getting any crystals even after the solution has cooled. What is the problem?
A3: The most frequent cause of crystallization failure is the use of too much solvent.[1] Try to concentrate the solution by evaporating some of the solvent. If the solution is supersaturated, you can attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to completely dissolve your crude product.[2] When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from dissolving back into the solvent.[2]
Q5: What if recrystallization does not effectively purify my this compound?
A5: If recrystallization fails to provide a pure product, column chromatography is a reliable alternative purification method.[6]
Experimental Protocol: Recrystallization of this compound
This is a general procedure and may require optimization for your specific sample.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethanol, ethanol/water). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. The process can be aided by placing the flask in an ice bath to maximize crystal formation once it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: Purification of 1,3-Diphenyl-1H-pyrazol-5-amine by Column Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,3-Diphenyl-1H-pyrazol-5-amine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation or Overlapping Peaks | - Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the desired compound from impurities. - Column Overloading: Too much crude sample was loaded onto the column. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1] - Reduce Sample Load: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. |
| Peak Tailing | - Interaction with Acidic Silica Gel: The basic amine group of the pyrazole can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.[2] - Compound Instability: The compound may be degrading on the silica gel. | - Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent to neutralize the acidic sites on the silica gel.[2] - Deactivate Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your eluent. |
| Compound Stuck on the Column | - Eluent Polarity is too Low: The solvent system is not polar enough to elute the compound. - Strong Adsorption to Silica: The basic nature of the amine can cause it to bind irreversibly to the acidic silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. - Use a More Polar Solvent System: Consider switching to a more polar solvent system, such as dichloromethane/methanol. - Employ a Basic Modifier: As mentioned above, adding triethylamine to the eluent can help reduce strong interactions with the silica gel.[2] |
| No Compound Eluting | - Compound is Colorless: The compound may be eluting, but is not visible to the naked eye. - Compound Degraded on the Column: The compound may not be stable on silica gel.[3] | - Monitor Fractions with TLC: Collect fractions and analyze them by TLC using a UV lamp or an appropriate staining agent to visualize the spots. - Test Compound Stability: Before running the column, spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation occurs.[3] |
| Cracks or Channels in the Silica Bed | - Improper Column Packing: The silica gel was not packed uniformly, leading to channels that allow the solvent and sample to pass through without proper separation. | - Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tapping the column during packing can help.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrazole derivatives.[7] Due to the basic nature of the amine group, standard silica gel can sometimes cause peak tailing. In such cases, using deactivated silica gel or adding a basic modifier to the eluent is recommended.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4.[1] A common starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: My compound is a solid. How should I load it onto the column?
A3: There are two common methods for loading a solid sample:
-
Wet Loading: Dissolve the compound in a minimal amount of the initial eluent or a slightly more polar solvent, and carefully add it to the top of the column.
-
Dry Loading: Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This method is preferred if the compound is not very soluble in the eluent.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials from the synthesis, such as phenylhydrazine and a β-keto nitrile derivative. Side-products from the cyclization reaction may also be present. The choice of purification strategy should be guided by the specific impurities present in your crude mixture.
Q5: Can I reuse my column?
A5: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications, as it can be difficult to remove all traces of previously separated compounds. For routine purifications where cross-contamination is not a major concern, thorough washing with a very polar solvent (like methanol) followed by the initial eluent may be acceptable.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude mixture and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The optimal solvent system will give an Rf value of approximately 0.4 for this compound. A reported Rf value for this compound is 0.40 in a 1:1 hexane/EtOAc system.
-
If peak streaking is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).[4]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4][5]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If the desired compound is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate).
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Quantitative Data
The following table summarizes typical solvent systems and corresponding Rf values for this compound and structurally related compounds to guide the development of a purification protocol.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| This compound | Silica Gel | Hexane / Ethyl Acetate (1:1) | 0.40 |
| N-aryl-1,3-diphenyl-1H-pyrazol-4-yl-methyleneamine | Silica Gel | Ethyl Acetate / Hexane (1:3) | ~0.5 (estimated)[7] |
| 3-Alkenyl-1-phenyl-pyrazoles | Silica Gel | Hexane / Ethyl Acetate (2:8) | Variable[9] |
Note: Rf values can vary depending on the specific batch of silica gel, temperature, and saturation of the TLC chamber. The data for related compounds is provided as a starting point for optimization.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. reddit.com [reddit.com]
Troubleshooting guide for the synthesis of pyrazole derivatives
This guide is intended for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[2] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is advisable.
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2] For some condensation reactions, heating or even microwave-assisted synthesis can improve yields and shorten reaction times.[2]
-
Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[4] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Strategies to improve regioselectivity include:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, aprotic dipolar solvents may yield better results than polar protic solvents like ethanol in certain cases.[5]
-
pH Control: Adjusting the pH can alter the site of the initial hydrazine attack. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1][3]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?
A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The acidic nature of the reaction mixture can sometimes promote the formation of these colored byproducts.
To mitigate this:
-
Addition of a Mild Base: Adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Filtration of the crude product can help to remove some of these impurities. Recrystallization is also an effective method for purification.[1]
Q4: My pyrazole product is difficult to purify. What are some effective purification strategies?
A4: Purification of pyrazole derivatives can be challenging due to the presence of closely eluting impurities or tar-like substances.[6][7]
Recommended purification techniques include:
-
Column Chromatography: This is a common method for separating the desired product from byproducts. A silica gel column with a hexane and ethyl acetate eluent system is often effective.[8]
-
Recrystallization: This can be a highly effective method for obtaining a pure product, provided a suitable solvent system can be found (e.g., ethanol/water).[8]
-
Reverse-Phase Chromatography: This is an option if the compound is sufficiently soluble in water/acetonitrile or water/methanol.[6]
-
Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | < 5 |
| 2 | Acetic Acid (10 mol%) | Ethanol | Reflux | 6 | 85 |
| 3 | Nano-ZnO | Ethanol | Reflux | 4 | 92 |
| 4 | Lithium Perchlorate | Ethylene Glycol | Room Temp | 2 | 95 |
This table summarizes hypothetical data based on findings that catalysts like nano-ZnO and lithium perchlorate can significantly improve yields in pyrazole synthesis.[2][9]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a representative synthesis using a 1,3-dicarbonyl compound and a hydrazine derivative.[4][8]
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine Derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol)
-
Acid Catalyst (e.g., glacial acetic acid, a few drops) (optional)
-
Mild Base (e.g., sodium acetate) (if using a hydrazine salt) (1.1 eq)[8]
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Base Addition (if applicable): If using a hydrazine salt (e.g., hydrochloride), add a mild base like sodium acetate and stir for 10-15 minutes at room temperature to free the hydrazine base.[8]
-
Hydrazine Addition: Add the hydrazine derivative to the solution dropwise.
-
Catalyst Addition (optional): Add a catalytic amount of acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for the determined optimal time (typically 2-6 hours). Monitor the reaction progress by TLC.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous work-up. For example, dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Formation of regioisomers from unsymmetrical starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
Preventing oxidation of 1,3-Diphenyl-1H-pyrazol-5-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,3-Diphenyl-1H-pyrazol-5-amine during storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Air Oxidation: The aromatic amine functionality is susceptible to oxidation when exposed to atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of colored impurities.[1][2] | 1. Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen to displace oxygen.[2] 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[3] 3. Temperature Control: Store at recommended temperatures (Room Temperature, or refrigerated at 2-8°C for long-term storage) to minimize thermal degradation.[4] |
| Appearance of New Peaks in HPLC Analysis of Stored Samples | Oxidative Degradation: New peaks likely represent oxidation products. Common oxidative pathways for aminopyrazoles include dimerization to form azo compounds or oxidative ring-opening.[5][6] | 1. Confirm Degradation: Use a validated stability-indicating HPLC method to resolve and quantify the parent compound and its degradants.[7] 2. Implement Preventative Storage: Immediately transfer the material to an inert atmosphere, protect it from light, and control the temperature. 3. Consider Antioxidants: For solutions, consider adding a suitable antioxidant. |
| Inconsistent Results in Biological Assays | Degradation to Inactive/Interfering Species: The oxidation products may have different biological activities or may interfere with the assay, leading to variability in results. | 1. Purity Check: Always check the purity of the compound by HPLC before use, especially after prolonged storage. 2. Use Freshly Prepared Solutions: Prepare solutions for assays immediately before use from a solid that has been stored under optimal conditions. |
| Precipitate Forms in a Stored Solution | Formation of Insoluble Degradation Products: Oxidative degradation can lead to the formation of polymeric or other less soluble byproducts. | 1. Characterize Precipitate: If possible, isolate and attempt to characterize the precipitate to understand the degradation pathway. 2. Solution Storage: If solutions must be stored, degas the solvent, store under an inert atmosphere, and consider adding an antioxidant.[6] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light (amber vial), under an inert atmosphere (argon or nitrogen is recommended), and at controlled room temperature.[4] For long-term storage (>1 year), refrigeration (2-8°C) is advisable.
Q2: My compound arrived without an inert gas blanket. Is it still usable?
Aromatic amines can oxidize upon exposure to air.[2] The extent of oxidation depends on the duration and conditions of exposure. It is crucial to perform a purity check (e.g., via HPLC) to assess its integrity before use. If significant degradation is observed, purification may be necessary.
Q3: Can I store this compound in solution?
Storing this compound in solution is not recommended for long periods due to increased susceptibility to degradation. If short-term storage is necessary, use a degassed solvent, purge the headspace of the vial with an inert gas, and store it refrigerated and protected from light.
Oxidation and Prevention
Q4: What are the likely oxidation products of this compound?
While specific data for this exact molecule is limited, based on the chemistry of related compounds, likely oxidation pathways include:
-
Oxidative Dimerization: Formation of an azo-dimer through oxidative dehydrogenative coupling is a known reaction for pyrazol-5-amines.[5]
-
Oxidative Ring-Opening: Under certain oxidative conditions, the pyrazole ring itself can be cleaved.[6]
-
Formation of Colored Impurities: Oxidation of aromatic amines often leads to highly conjugated, colored byproducts.[1]
A proposed oxidative dimerization pathway is illustrated below.
Caption: Proposed pathway for oxidative degradation.
Q5: Can I use an antioxidant to prevent oxidation in solution?
Yes, adding an antioxidant can significantly improve the stability of the compound in solution. For aromatic amines, a combination of antioxidants may be effective.[1]
| Antioxidant Type | Example(s) | Mechanism | Recommended Starting Concentration |
| Radical Scavenger | Butylated hydroxytoluene (BHT), 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine[8] | Intercepts free radicals to terminate chain reactions. | 0.01 - 0.1% (w/v) |
| Peroxide Decomposer | Triphenylphosphine, Thioethers | Decomposes hydroperoxides into non-radical, stable products. | 0.05 - 0.2% (w/v) |
| Light Stabilizer | Benzotriazole derivatives[1] | Absorbs UV light to prevent photo-initiated degradation. | 0.01 - 0.1% (w/v) |
Note: Compatibility of the antioxidant with your experimental system must be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[9]
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal: Incubate a vial of the stock solution at 80°C.
-
Photolytic: Expose a vial of the stock solution to light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detection to help identify degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation Workflow:
Caption: Logical flow for HPLC method validation.
-
Specificity: Inject stressed samples from the forced degradation study. The method is specific if it can separate the main peak from all degradation product peaks and placebo components.
-
Linearity: Prepare a series of dilutions (e.g., 5-150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix. Recoveries should typically be within 98-102%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.
-
LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to establish the sensitivity of the method.
References
- 1. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 5. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Increase Reaction Time and/or Temperature: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Gradually increase the reaction temperature and/or extend the reaction time until starting materials are consumed.[1] Catalyst Inefficiency: The chosen catalyst may not be optimal for scale-up conditions. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. | Verify Stoichiometry: Ensure accurate measurement and charging of all reactants. A slight excess of one reagent may be beneficial; this should be determined during process optimization studies. | |
| Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reactant mixing, hindering the reaction. | Optimize Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogeneous mixture. | |
| Exothermic Runaway/Poor Temperature Control | Rapid Reagent Addition: The condensation reaction to form the pyrazole ring can be exothermic. Adding reagents too quickly on a large scale can overwhelm the reactor's cooling capacity. | Controlled Reagent Addition: Add the phenylhydrazine (or other reactive components) slowly and in a controlled manner to maintain the desired reaction temperature.[2] Ensure Adequate Cooling: Verify that the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction at scale.[2] |
| Insufficient Solvent: The solvent volume may be too low to effectively dissipate the heat generated by the reaction. | Increase Solvent Volume: A higher solvent volume can help to better control the reaction temperature. | |
| Product Purity Issues (e.g., Discoloration, Impurities) | Side Reactions: The formation of byproducts can increase at higher temperatures or with prolonged reaction times. A common side product is the Knoevenagel condensation product of benzaldehyde and the active methylene nitrile.[3] | Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of degradation products and side-reaction impurities.[2] |
| Contaminated Starting Materials: Impurities in the starting materials can be carried through the process and contaminate the final product. | Use High-Purity Starting Materials: Ensure the purity of all raw materials meets the required specifications before use. | |
| Ineffective Purification: The chosen crystallization solvent or column chromatography conditions may not be effective at removing specific impurities at scale. | Optimize Purification Method: Screen various solvents for recrystallization to find a system that provides high purity and yield. For column chromatography, optimize the stationary and mobile phases. | |
| Difficult Product Isolation/Crystallization | Product is Soluble in Reaction Solvent: The product may not precipitate from the reaction mixture upon cooling. | Solvent Swap or Anti-Solvent Addition: Consider a solvent swap to a solvent in which the product is less soluble. Alternatively, the addition of an anti-solvent can induce precipitation.[3] |
| Oily Product Formation: The product may "oil out" instead of crystallizing, making it difficult to isolate. | Optimize Crystallization Conditions: Experiment with different cooling rates, seeding, and solvent systems. Trituration with a suitable solvent can sometimes induce crystallization.[3] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the cyclocondensation reaction between phenylhydrazine and benzoylacetonitrile.[4] A variation of this is a one-pot, three-component reaction involving a substituted benzaldehyde, an active methylene nitrile (like malononitrile), and phenylhydrazine, often in the presence of a catalyst.[5][6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concern is the handling of phenylhydrazine, which is toxic, a suspected carcinogen, and can be absorbed through the skin.[7] The reaction itself can be exothermic, creating a risk of a thermal runaway if not properly controlled, especially at a large scale.[2] Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and careful control of reaction parameters are essential.[8][9]
Q3: How can I control the exotherm of the reaction during scale-up?
A3: To manage the exothermic nature of the reaction, it is crucial to have controlled, slow addition of the phenylhydrazine to the reaction mixture.[2] The reactor must have sufficient cooling capacity to dissipate the heat generated. Using an adequate volume of a suitable solvent will also help to absorb the heat of the reaction.[2]
Q4: What are the expected side products or impurities in this synthesis?
A4: Common impurities can include unreacted starting materials and byproducts from side reactions. One potential side product is the result of the Knoevenagel condensation between benzaldehyde and the active methylene nitrile when this route is used.[3] The formation of regioisomers can also be an issue in pyrazole synthesis, although it is less common for this specific symmetric product.[10]
Q5: What are the recommended methods for purifying the final product on a large scale?
A5: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol.[11] For higher purity requirements, column chromatography may be necessary, though this can be less practical at a very large scale.[3]
III. Experimental Protocols
A. Lab-Scale Synthesis of this compound
This protocol is based on the reaction of phenylhydrazine and benzoylacetonitrile.
Materials:
-
Phenylhydrazine
-
Benzoylacetonitrile
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under vacuum and cool to induce crystallization.
-
The crude product can be further purified by recrystallization from ethanol.
B. Considerations for Scale-Up Synthesis
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor: Use a jacketed glass or stainless steel reactor with overhead stirring and temperature control.
-
Reagent Addition: Add the phenylhydrazine via a dropping funnel or a pump to control the addition rate and manage the exotherm.
-
Temperature Control: Utilize the reactor jacket for heating and cooling to maintain a stable reaction temperature.
-
Work-up: After the reaction is complete, the product can be isolated by filtration using a Nutsche filter or by centrifugation.
-
Drying: The isolated product should be dried in a vacuum oven at a suitable temperature.
IV. Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound and its derivatives, as reported in the literature. Note that yields are highly dependent on the specific substrates and reaction scale.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [5] |
| Substituted Benzaldehydes, Malononitrile, Phenylhydrazine | Alumina-silica-supported MnO₂ | Water | Room Temp | - | High | [6] |
| Benzaldehyde, Malononitrile, Phenylhydrazine | SnO–CeO₂ nanocomposite | Water | - | - | 81-96 | [6] |
V. Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, aminopyrazoles are of particular interest due to their potential as modulators of various biological targets. This guide provides a comparative overview of the biological activities of 1,3-Diphenyl-1H-pyrazol-5-amine and its positional isomers, 1,3-Diphenyl-1H-pyrazol-3-amine and 1,3-Diphenyl-1H-pyrazol-4-amine. While direct head-to-head comparative studies on these specific parent amines are limited in publicly available literature, this document collates and presents data from various studies on their derivatives to offer insights into their potential anticancer, anti-inflammatory, and kinase inhibitory activities.
Anticancer Activity
Derivatives of 1,3-diphenyl-1H-pyrazole featuring an amino group have been investigated for their cytotoxic effects against various cancer cell lines. The position of the amino substituent on the pyrazole ring can significantly influence the antiproliferative activity.
Below is a summary of the reported anticancer activities of derivatives of the three isomers. It is important to note that the presented data is not from a direct comparative study of the parent amines but rather a compilation from different studies on various derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Derivatives of this compound | |||
| Benzimidazole hybrid | A549 (Lung) | 0.83 - 1.81 | [1] |
| Benzimidazole hybrid | MCF-7 (Breast) | 0.83 - 1.81 | [1] |
| Benzimidazole hybrid | HeLa (Cervical) | 0.83 - 1.81 | [1] |
| Derivatives of 1,3-Diphenyl-1H-pyrazol-3-amine | |||
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | MCF-7 (Breast) | 1.88 ± 0.11 | [2] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | B16-F10 (Melanoma) | 2.12 ± 0.15 | [2] |
| Derivatives of 1,3,5-trisubstituted-1H-pyrazole | |||
| 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 (Prostate) | 21.9 - 28.6 | [3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative | MCF-7 (Breast) | 3.90 - 35.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting as inhibitors of key inflammatory mediators. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory efficacy of novel compounds.
Data on the anti-inflammatory activity of derivatives of the pyrazole isomers is summarized below.
| Compound Class | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Derivatives of 1,3-Diphenyl-1H-pyrazole | Carrageenan-induced paw edema | 25, 50, 100 | Showed better activity than phenylbutazone | [4] |
| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Carrageenan-induced paw edema | - | - | [5] |
| Derivatives of 1H-Pyrazol-3-amine | TNF-α-induced systemic inflammatory response | - | Good therapeutic effects | [6] |
| DSS-induced inflammatory bowel disease | - | Good therapeutic effects | [6] |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole derivatives have emerged as a promising class of kinase inhibitors.
The following table presents the kinase inhibitory activities of various pyrazole derivatives.
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| Derivatives of 1,3-Diphenyl-1H-pyrazol-3-amine | CDK2/cyclin E | 0.98 ± 0.06 | [2] |
| Derivatives of 1H-Pyrazol-3-amine | RIPK1 | 0.011 (enzymatic) | [7] |
| Derivatives of 1,3,5-trisubstituted-1H-pyrazole | ERK | Promising results | [3] |
| RIPK3 | Promising results | [3] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
MTT Assay Workflow for determining cell viability.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the anti-inflammatory properties of compounds by measuring the reduction of edema induced by carrageenan injection in the paw of a rodent.
Workflow for the carrageenan-induced paw edema assay.
Kinase Inhibitory Activity Assay
Kinase activity is typically measured by quantifying the consumption of ATP or the formation of the phosphorylated substrate. A common method involves a luminescence-based assay that measures the amount of ADP produced.
General workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
The anticancer and anti-inflammatory effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. For instance, many kinase inhibitors target pathways that are aberrantly activated in cancer cells.
References
- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1,3-Diphenyl-1H-pyrazol-5-amine
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 1,3-Diphenyl-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry, and a comparative analysis of its synthesis methods reveals distinct advantages and disadvantages for different research and production scales.
This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental protocols and quantitative data to inform methodology selection. The two main approaches evaluated are a direct one-pot synthesis and a multi-step pathway involving a cyanated intermediate.
Method 1: Direct One-Pot Synthesis from β-Ketonitrile
The most straightforward and efficient route to this compound is the direct cyclocondensation of a β-ketonitrile, specifically benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), with phenylhydrazine. This method is notable for its high yield and operational simplicity.
The reaction proceeds via nucleophilic attack of the phenylhydrazine on the carbonyl group of the benzoylacetonitrile, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. A study has reported a remarkable 94% yield for the formation of this compound as an intermediate in a one-pot synthesis of its N-acylated derivatives.
Method 2: Multi-step Synthesis via a 4-Cyano Intermediate
An alternative and widely employed strategy for the synthesis of substituted pyrazoles involves a multi-component reaction to first generate a 4-cyano pyrazole derivative, which can then be subjected to a decyanation step.
Step 2a: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This initial step involves the condensation of benzaldehyde, malononitrile, and phenylhydrazine. This reaction is well-documented and can be catalyzed by a variety of reagents, often under mild and environmentally friendly conditions. High to excellent yields (typically in the range of 85-95%) are consistently reported for this transformation.[1]
Step 2b: Decyanation of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
The removal of the 4-cyano group to yield the target this compound is the critical second step. This can be achieved through hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation. While specific protocols for this exact substrate are not abundant in the literature, the general principle of nitrile hydrolysis and subsequent decarboxylation of the resulting carboxylic acid is a standard organic transformation.[2]
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Direct One-Pot Synthesis | Method 2: Multi-step Synthesis |
| Starting Materials | Benzoylacetonitrile, Phenylhydrazine | Benzaldehyde, Malononitrile, Phenylhydrazine |
| Number of Steps | 1 | 2 |
| Reported Yield | ~94% (for the intermediate) | Step 1: 85-95%, Step 2: Yield variable |
| Key Advantages | High yield, atom economy, operational simplicity | Readily available starting materials, well-established first step |
| Key Disadvantages | Availability and cost of benzoylacetonitrile | Two-step process, potential for yield loss in the second step, lack of a well-documented decyanation protocol for this specific substrate |
Experimental Protocols
Method 1: Direct One-Pot Synthesis of this compound
-
Materials: Benzoylacetonitrile (1 mmol), Phenylhydrazine (1 mmol).
-
Procedure: A mixture of benzoylacetonitrile and phenylhydrazine is heated under neat conditions (without solvent). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product. Note: This is a generalized procedure based on the formation of the intermediate in a subsequent acylation reaction. Optimization of temperature and reaction time may be required for optimal yield of the unacylated amine.
Method 2a: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
-
Materials: Benzaldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g), Solvent (e.g., H₂O/EtOH, 1 mL).
-
Procedure: To a test tube, add the aldehyde, malononitrile, phenylhydrazine, and catalyst in the specified solvent. The mixture is stirred at a designated temperature (e.g., 55 °C) for the required time (typically 15-30 minutes).[1] The reaction progress is monitored by TLC. Upon completion, the product can be isolated by filtration or extraction.
Method 2b: Hydrolysis and Decarboxylation of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (General Procedure)
-
Materials: 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Procedure:
-
Hydrolysis: The pyrazole-4-carbonitrile is refluxed in an aqueous solution of a strong acid or base to hydrolyze the nitrile group to a carboxylic acid.
-
Decarboxylation: The resulting pyrazole-4-carboxylic acid is then heated, often in the presence of a catalyst or in a high-boiling solvent, to induce decarboxylation and yield the final product. The specific conditions for this step would require optimization for this particular substrate.
-
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams have been generated.
Caption: Workflow for the direct synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
Conclusion
For the synthesis of this compound, the direct one-pot method offers a highly efficient and streamlined approach, particularly advantageous for large-scale production where minimizing steps and maximizing yield are paramount. The multi-step method, while involving an additional transformation, utilizes readily available and inexpensive starting materials for the initial pyrazole synthesis. The viability of this second route is contingent on the optimization of the decyanation step. For laboratory-scale synthesis and rapid access to the target molecule, the direct one-pot synthesis appears to be the superior choice based on the currently available data. Further research into a reliable and high-yielding decyanation protocol for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile would make the multi-step route more competitive.
References
A Comparative Guide to the DFT Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine and Its Derivatives
Introduction to 1,3-Diphenyl-1H-pyrazol-5-amine
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The this compound core, in particular, serves as a versatile synthon for the development of novel therapeutic agents. DFT analysis provides a powerful computational tool to predict and understand the geometric, electronic, and spectroscopic properties of these molecules, which are crucial for rational drug design.
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data obtained from DFT calculations on pyrazole derivatives. These parameters are essential for understanding the chemical reactivity, stability, and potential biological activity of these molecules.
Table 1: Electronic Properties of Pyrazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | B3LYP/6-311+G(d,p) | - | - | - |
| Representative Pyrazole-Carboxamide | B3LYP/6-31G* | - | - | - |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | - | - | - | - |
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (Calculated) |
| N-H stretching (amine) | ~3400-3500 |
| C=N stretching (pyrazole ring) | ~1550-1600 |
| C=C stretching (aromatic) | ~1450-1500 |
| N=N stretching (azo group) | ~1400-1450 |
Note: This data is for a related derivative and serves as an example of the type of information that can be obtained from frequency calculations. These calculated frequencies can be compared with experimental FT-IR data to validate the computational model.
Experimental and Computational Protocols
The methodologies outlined below are representative of the procedures used in the synthesis and computational analysis of pyrazole derivatives.
General Synthesis Protocol for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1][2]
A common and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, which are structurally related to the topic compound, is a one-pot, three-component reaction.[1][2]
-
Reactants: Substituted benzaldehydes, phenylhydrazine, and malononitrile are used as the starting materials.
-
Catalyst: A variety of catalysts can be employed, including novel nanocatalysts, to improve reaction efficiency and yield.[1]
-
Solvent: The reaction is often carried out in an environmentally friendly solvent system, such as a water/ethanol mixture.[1]
-
Reaction Conditions: The mixture is typically stirred at a specific temperature (e.g., 55 °C) for a duration ranging from minutes to hours.[1]
-
Workup and Purification: After the reaction is complete, the product is isolated, purified (often by recrystallization), and characterized using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
General Computational DFT Protocol[3][4]
Theoretical calculations are widely performed using Density Functional Theory (DFT) to analyze the molecular properties of pyrazole derivatives.[3][4]
-
Geometry Optimization: The molecular geometry of the compound is optimized to find its most stable conformation. The B3LYP functional with a basis set such as 6-311++G(d,p) or TZVP is frequently used for this purpose.[3][4]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the theoretical vibrational spectrum.[3]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.
-
Mulliken Population Analysis: Mulliken charges are calculated to understand the charge distribution on individual atoms.
-
-
Spectroscopic Simulations: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for structural validation.[4]
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and DFT analysis of pyrazole derivatives.
Caption: A flowchart illustrating the typical experimental and computational workflow for the study of pyrazole derivatives.
Conclusion
The DFT analysis of this compound and its derivatives provides a theoretical framework for understanding their chemical behavior. While a comprehensive comparative dataset for a systematic series of these compounds is not yet available in the literature, the established computational protocols allow for such studies to be readily performed. The insights gained from DFT calculations, including electronic properties and reactivity descriptors, are invaluable for the rational design of new pyrazole-based compounds with desired biological activities. Future research should focus on systematic DFT studies of this scaffold with various electron-donating and electron-withdrawing substituents to build a comprehensive structure-property relationship database.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 1,3-Diphenyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 1,3-Diphenyl-1H-pyrazol-5-amine derivatives, focusing on their anticancer activities. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, most notably in the realm of oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against key kinases involved in cancer progression. This guide synthesizes findings from multiple studies to present a clear picture of the SAR for this promising class of compounds.
Comparative Anticancer Activity
The anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Modifications | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HeLa (Cervical) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) | Reference |
| Series 1: Benzimidazole Hybrids | |||||||
| Compound 9 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 0.98 ± 0.08 | 1.21 ± 0.11 | - | 1.81 ± 0.15 | - | [1] |
| Compound 17 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 0.83 ± 0.06 | 1.12 ± 0.09 | - | 1.45 ± 0.12 | - | [1] |
| Compound 28 | 2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole | 1.15 ± 0.09 | 1.43 ± 0.12 | - | 1.62 ± 0.14 | - | [1] |
| Series 2: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | |||||||
| Compound 5a | Unsubstituted aniline | 1.88 ± 0.11 | - | - | - | 2.12 ± 0.15 | [2] |
| Series 3: Thiazolidine-2,4-dione Derivatives | |||||||
| Compound 8j | 4-methoxyphenyl and 4-nitrophenyl on triazole | 0.426 ± 0.455 | - | - | - | - | [3] |
| Compound 8e | 4-(trifluoromethyl)phenyl on triazole | 0.608 ± 0.408 | - | - | - | - | [3] |
| Compound 8m | 3,4-dimethoxyphenyl on triazole | 0.95 ± 0.32 | - | - | - | - | [3] |
| Compound 8c | 4-methoxyphenyl on triazole | 0.976 ± 0.313 | - | - | - | - | [3] |
| Reference Drugs | |||||||
| Cisplatin | - | 0.636 ± 0.458 | - | - | - | - | [3] |
| Doxorubicin | - | - | - | - | - | - |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 2: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | |||
| Compound 5a | CDK2/cyclin E | 0.98 ± 0.06 | [2] |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide Derivatives | |||
| Compound 7b | MEK1 | 0.091 | [4] |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these derivatives:
-
Hybridization with other heterocyclic moieties , such as benzimidazole and thiazolidine-2,4-dione, can significantly enhance anticancer activity. For instance, the introduction of substituted phenyl groups on a triazole ring linked to the thiazolidine-2,4-dione core resulted in compounds with sub-micromolar IC50 values against MCF-7 cells, some even surpassing the potency of the standard drug cisplatin[3].
-
Substitutions on the phenyl rings of the core pyrazole structure play a crucial role in modulating activity. Electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) at different positions on the phenyl rings have been shown to influence the cytotoxic potency[1][3].
-
The linker between the pyrazole core and other functionalities is also a critical determinant of activity. For example, the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline linkage has proven effective for targeting CDK2[2].
Mechanism of Action
Studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Several potent compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels[1].
-
Cell Cycle Arrest: These derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, some compounds have been observed to cause cell cycle arrest in the G1 phase through the downregulation of cyclin D2 and CDK2[1].
-
Kinase Inhibition: A significant mechanism of action is the inhibition of protein kinases that are crucial for cancer cell signaling and survival. Derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and mitogen-activated protein kinase kinase 1 (MEK1)[2][4].
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Example: CDK2/Cyclin E)
-
Reaction Mixture Preparation: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the CDK2/cyclin E enzyme for a short period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., Histone H1) and radiolabeled [γ-32P]ATP.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Substrate Capture: The phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose paper).
-
Washing: The filter is washed multiple times with a wash buffer to remove unincorporated [γ-32P]ATP.
-
Radioactivity Measurement: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental workflow for SAR studies.
Inhibition of the CDK2/Cyclin E pathway.
References
- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of 1,3-Diphenyl-1H-pyrazol-5-amine Based Compounds and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of compounds based on the 1,3-diphenyl-1H-pyrazole scaffold, with a focus on anti-inflammatory, anticancer, and antimicrobial activities. Due to the limited availability of in vivo data for compounds with the precise 1,3-Diphenyl-1H-pyrazol-5-amine core, this guide incorporates data from structurally related pyrazole derivatives to offer a broader perspective on their therapeutic potential.
Anti-inflammatory Activity
A significant body of research highlights the anti-inflammatory properties of pyrazole derivatives, frequently benchmarking their performance against the well-established COX-2 inhibitor, celecoxib. The primary in vivo model utilized for this assessment is the carrageenan-induced paw edema assay in rodents.
In Vivo Efficacy Data: Anti-inflammatory Activity
| Compound ID | Modification | Dose (mg/kg) | Route | Time Point (h) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Compound 130 | Pyrazolopyrimidine hybrid | - | - | - | Excellent activity | Celecoxib | - |
| Compound 131 | Pyrazolopyrimidine hybrid | - | - | - | Excellent activity | Celecoxib | - |
| Compound 132b | Pyrazole moiety | - | - | - | Dominant activity potentials | - | - |
| Compound 133 | - | ED50: 0.8575 mmol/kg | - | - | - | - | - |
| Compounds 144-146 | - | - | - | - | 78.9–96% | Celecoxib | 82.8% |
| Compound 5a | 1,3,4-trisubstituted pyrazole | - | - | 3 | ≥84.2% | Diclofenac | 86.72% |
| Compounds 10a, 10e, 10f, 10g | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | - | - | 3 | 70-78% | Ibuprofen | - |
| Compound 3k | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole | - | - | - | Comparable to indomethacin | Indomethacin | - |
| Compounds 10a, 10b | 4-thiazolyl pyrazolyl | - | - | - | Most potent | Indomethacin | - |
Note: A "-" indicates that the specific data point was not provided in the cited literature.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and validated method for screening the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds, a reference drug (e.g., celecoxib, indomethacin), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of a 1% w/v solution of carrageenan in sterile saline is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. Paw volume is typically measured using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Signaling Pathway: COX-2 Inhibition
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial in the inflammatory cascade as it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
A Comparative Analysis of the Biological Activities of Pyrazole and Pyrazoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related heterocyclic compounds is paramount. This guide provides an objective comparison of the biological activities of pyrazole and pyrazoline derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Pyrazole and pyrazoline are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The core structural difference is that pyrazole features an aromatic ring, while pyrazoline is its partially saturated counterpart, existing in three isomeric forms (1-, 2-, and 3-pyrazolines), with the 2-pyrazoline form being the most stable and commonly studied.[1][2] This seemingly minor structural variance leads to significant differences in their biological profiles, influencing their potential as therapeutic agents. Both scaffolds are considered "privileged structures" in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[3][4][5]
Comparative Biological Activities
Antimicrobial Activity
Both pyrazole and pyrazoline derivatives have demonstrated significant potential as antimicrobial agents, targeting a wide range of bacteria and fungi.
Pyrazole Derivatives: These compounds are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[6] Some derivatives act by disrupting the bacterial cell wall or inhibiting essential enzymes like DNA gyrase.[6] Naphthyl-substituted pyrazole-derived hydrazones, for instance, have shown potent growth inhibition of Gram-positive strains and Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml.[6]
Pyrazoline Derivatives: Often synthesized from chalcone precursors, pyrazoline derivatives have shown broad-spectrum antibacterial and antifungal activities.[1][7] Their mechanism can involve interfering with microbial enzymes, DNA, and cellular membranes.[8] For example, certain N-acetyl pyrazoline derivatives with a methoxy group have exhibited potent activity against metronidazole-resistant H. pylori strains at concentrations of 1–4 μg/ml.[7]
A notable observation is that substitutions on the phenyl rings of both scaffolds significantly influence their antimicrobial potency. Electron-withdrawing groups, such as chlorine, have been shown to enhance the activity of pyrazoline derivatives against both bacterial and fungal strains.[1]
Anticancer Activity
The development of novel anticancer agents is a major focus of research, and both pyrazole and pyrazoline scaffolds are integral to many potent compounds.
Pyrazole Derivatives: The aromatic nature of the pyrazole ring allows for various substitutions, leading to compounds that can interact with multiple anticancer targets, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and DNA.[3][9] For example, certain indole-pyrazole hybrids have shown potent cytotoxicity against human cancer cell lines like HCT116 and MCF7, with IC50 values below 23.7 µM, and significant inhibition of CDK2.[3] Other derivatives have demonstrated potent inhibition of kinases crucial for cancer progression, such as PI3K and VEGFR-2.[3]
Pyrazoline Derivatives: Many pyrazoline-based compounds have emerged as promising anticancer agents, with some acting as microtubule inhibitors.[10] The hybridization of the pyrazoline scaffold with other heterocyclic rings like coumarin, quinoline, and thiazole has been a successful strategy to enhance anticancer efficacy and overcome drug resistance.[10][11][12] For instance, a quinoline-pyrazoline hybrid exhibited remarkable activity against MCF7, HeLa, and DLD1 cancer cell lines with IC50 values as low as 0.16 µM and also showed potent EGFR inhibition.[2]
Anti-inflammatory Activity
Both classes of compounds have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.
Pyrazole Derivatives: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib, highlighting its importance in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] Research has shown that pyrazole derivatives can be potent and selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range.[13]
Pyrazoline Derivatives: In a direct comparative study, pyrazoline derivatives were found to be more potent anti-inflammatory and analgesic agents than their pyrazole counterparts.[14][15] Certain pyrazoline derivatives have demonstrated significant inhibition of carrageenan-induced paw edema, a common model for acute inflammation.[14]
Data Presentation
The following tables summarize quantitative data from various studies, offering a direct comparison of the biological activities.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative/Target | HCT116 (Colon) | MCF7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Pyrazole | Indole-pyrazole hybrid (CDK2 inhibitor) | <23.7 | <23.7 | - | <23.7 | [3] |
| Pyrazole | Isolongifolanone-pyrazole hybrid | - | 5.21 | - | - | [3] |
| Pyrazole | Pyrazolo[4,3-f]quinoline (Haspin inhibitor) | 1.7 | - | 3.6 | - | [3] |
| Pyrazoline | Thiazolone-pyrazoline hybrid | - | 1.4 | - | - | [12] |
| Pyrazoline | Quinoline-pyrazoline hybrid (EGFR inhibitor) | - | 0.277 | 0.16 | - | [2] |
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyrazole | Naphthyl-substituted hydrazone | 0.78-1.56 | - | - | - | [6] |
| Pyrazole | Thiazolo-pyrazole hybrid | 4 | - | - | - | [6] |
| Pyrazoline | Isonicotinic acid hydrazide derivative | Significant | Significant | Significant | - | [1] |
| Pyrazoline | 2-chlorophenyl substituted | - | - | - | Max Activity | [1] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF7, HeLa) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole or pyrazoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizations
General Synthetic Pathway for Pyrazoline Derivatives
The synthesis of many biologically active pyrazoline derivatives commences with the Claisen-Schmidt condensation to form a chalcone, which is then cyclized with a hydrazine derivative.
Caption: General two-step synthesis of pyrazoline derivatives.
Signaling Pathway Inhibition by Anticancer Pyrazoles
Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways.
Caption: Inhibition of pro-cancer signaling pathways by pyrazole derivatives.
References
- 1. ijrar.org [ijrar.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. theaspd.com [theaspd.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijirt.org [ijirt.org]
- 12. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 1,3-Diphenyl-1H-pyrazol-5-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods suitable for the quantification of 1,3-Diphenyl-1H-pyrazol-5-amine. The validation of these methodologies is benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure data reliability and accuracy, which is critical in research and drug development. While specific literature on the validation of analytical methods for this compound is not abundant, this guide draws upon established protocols for structurally similar pyrazole derivatives to provide a robust predictive framework.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Quantitative Performance Data
The following table summarizes the typical quantitative performance data for the recommended analytical methods, based on studies of related pyrazole compounds.[1]
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | ~5-20 µg/mL |
| Selectivity/Specificity | Good | Excellent | Moderate |
| Typical Run Time | 5-15 minutes | 3-10 minutes | < 1 minute per sample |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyrazole derivatives and can be adapted for this compound.[1][2][3]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This is a robust and widely available technique suitable for routine analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). A common starting point is a 20:80 ratio of 0.1% trifluoroacetic acid and methanol.[2] The ratio should be optimized for the best peak shape and retention time.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. For similar compounds, detection has been carried out at 206 nm.[2]
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of the analyte in a suitable solvent, such as methanol. This stock solution is then serially diluted to prepare calibration standards and quality control samples.[2]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, making it ideal for complex biological matrices.[3]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile, then centrifuge.[3]
-
Alternatively, perform a liquid-liquid extraction. For example, add a buffer and an organic solvent like methyl tert-butyl ether, vortex, and centrifuge.[3]
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection.[3]
-
Protocol 3: UV-Vis Spectrophotometry
This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations without interfering substances.[1]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and that is transparent in the wavelength range of interest.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation based on ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Comparison of Analytical Techniques
The choice of analytical technique is a critical decision in the quantification of this compound. The following diagram outlines the decision-making process based on key analytical requirements.
Caption: A decision tree for selecting an appropriate analytical method.
References
Comparative Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine Derivatives in Biological Assays: A Cross-Reactivity Profile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives based on the 1,3-Diphenyl-1H-pyrazol-5-amine scaffold. The data presented herein is a synthesis of findings from multiple studies, offering insights into the potential cross-reactivity and polypharmacology of this chemical class. The objective is to furnish a clear, data-driven comparison to aid in the evaluation of this scaffold for further drug discovery and development efforts.
Overview of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects. This inherent polypharmacology suggests that these compounds may interact with multiple biological targets, a characteristic that can be both advantageous for certain therapeutic applications and a challenge in terms of selectivity. This guide will dissect these activities by presenting comparative data from various biological assays.
Comparative Anti-Inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Modification on Core Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PYZ28 | Pyrazoline derivative | >50 | 0.26 | >192.3 |
| PYZ3 | Diaryl heterocycle | - | 0.011 | - |
| PYZ31 | Pyrazole derivative | - | 0.01987 | - |
| PYZ38 | 1,3,4-trisubstituted pyrazole | >80 | 1.33 | >60 |
| Celecoxib | Reference Drug | 50 | 0.28 | 178.57 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Comparative Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 2: In Vitro Cytotoxic Activity of Diphenyl Pyrazole–Chalcone Derivatives (IC₅₀ in µM)
| Compound ID | Breast (MCF-7) | Colorectal (HCT-116) | Lung (A549) | Oral (HNO-97) |
| 6b | >100 | >100 | >100 | 10.0 |
| 6d | >100 | >100 | >100 | 10.56 |
| Etoposide | Reference Drug | ~1.5 | ~2.0 | ~1.0 |
Data is illustrative of the potential of this scaffold.[3][4]
Comparative Antimicrobial Activity
Several derivatives of the this compound scaffold have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. A key target in bacteria for this class of compounds is DNA gyrase.[5]
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)
| Compound ID | S. aureus (MRSA) | E. coli | C. albicans |
| Derivative 12 | 1-32 | 1 | - |
| Derivative 13 | - | - | 5 |
| Derivative 8 | - | - | 10 |
| Moxifloxacin | Reference Drug | ~0.12 | N/A |
| Ciprofloxacin | Reference Drug | ~0.015 | N/A |
Data compiled from various studies to demonstrate the antimicrobial potential.[5][6]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Living cells with active mitochondrial reductases convert the MTT into insoluble formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[3][4][7][8]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism with no compound) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][9][10]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold is a versatile platform for the development of biologically active compounds. The presented data indicates that derivatives of this core structure exhibit significant anti-inflammatory, anticancer, and antimicrobial properties. This inherent cross-reactivity across different biological systems highlights the importance of comprehensive profiling in early-stage drug discovery. Researchers and drug development professionals should consider this polypharmacological nature when designing new chemical entities based on this scaffold to optimize for potency against the desired target while minimizing off-target effects. Further studies focusing on a standardized panel of assays would be invaluable for building a more complete and directly comparable cross-reactivity profile.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
Benchmarking 1,3-Diphenyl-1H-pyrazol-5-amine Derivatives: A Comparative Performance Guide Against Known Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Therapeutic Candidates
The 1,3-diphenyl-1H-pyrazol-5-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of novel derivatives with significant potential in oncology and anti-inflammatory applications.[1][2] These compounds are being rigorously evaluated for their ability to overcome the limitations of existing therapies, such as drug resistance and adverse side effects. This guide provides a comprehensive benchmark of their performance against established drugs, supported by experimental data and detailed protocols to ensure reproducibility and facilitate further research.
Part 1: Anticancer Activity
Derivatives of the 1,3-diphenyl-1H-pyrazole nucleus have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of key protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[3] The following tables summarize the in vitro performance of selected derivatives compared to standard chemotherapeutic agents like Doxorubicin and kinase inhibitors such as Erlotinib and Sorafenib.
Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | Reference(s) |
| Pyrazole-Benzimidazole Hybrid (Compound 9) | 0.83 | 1.21 | 1.81 | - | - | [4] |
| Pyrazole-Benzimidazole Hybrid (Compound 17) | 0.96 | 1.14 | 1.35 | - | - | [4] |
| Indole-Pyrazole Hybrid (Compound 33) | <23.7 | <23.7 | - | <23.7 | <23.7 | [3] |
| Indole-Pyrazole Hybrid (Compound 34) | <23.7 | <23.7 | - | <23.7 | <23.7 | [3] |
| Fused Pyrazole Derivative (Compound 50) | - | - | - | 0.71 | - | [3] |
| Doxorubicin (Standard Drug) | 4.17 - 45.0 | 48.8 | - | 10.6 | 5.23 - 65.1 | [3][5][6] |
| Cisplatin (Standard Drug) | - | >8.45 | - | - | - | [5] |
Table 2: Comparative Kinase Inhibition (IC50 in µM) of Pyrazole Derivatives
| Compound/Drug | EGFR | VEGFR-2 | CDK2 | Reference(s) |
| Fused Pyrazole Derivative (Compound 50) | 0.09 | 0.23 | - | [3] |
| Selanyl-Pyrazole Analog (Compound 53) | Potent Dual Inhibitor | Potent Dual Inhibitor | - | [3] |
| Selanyl-Pyrazole Analog (Compound 54) | Potent Dual Inhibitor | Potent Dual Inhibitor | - | [3] |
| Indole-Pyrazole Hybrid (Compound 33) | - | - | 0.074 | [3] |
| Indole-Pyrazole Hybrid (Compound 34) | - | - | 0.095 | [3] |
| Erlotinib (Standard Drug) | - | - | - | [3] |
| Sorafenib (Standard Drug) | - | - | - | [3] |
Part 2: Anti-inflammatory Activity
Inflammation is a critical pathological process in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib are standard treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[7][8] Novel 1,3-diphenyl-1H-pyrazole derivatives are being explored as a new generation of anti-inflammatory agents, with some showing superior potency and potentially better safety profiles than existing drugs.[9][10]
Data Presentation: In Vivo and In Vitro Anti-inflammatory Performance
Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound/Drug | Maximum Edema Inhibition (%) | Time Point | Reference(s) |
| Cyanopyridone-Pyrazole Derivative (6b) | 89.57 | 4 hours | [10] |
| Thiopyrimidine-Pyrazole Derivative (9b) | 87.42 | 4 hours | [10] |
| Cyanoiminopyridine-Pyrazole Derivative (7b) | 86.37 | 4 hours | [10] |
| Indomethacin (Standard Drug) | 72.99 | 4 hours | [10] |
| Celecoxib (Standard Drug) | 83.76 | 4 hours | [10] |
| Ibuprofen (50 mg/kg) | ~55 | - | [11] |
Table 4: Comparative In Vitro mPGES-1 and COX Enzyme Inhibition
| Compound/Drug | mPGES-1 IC50 (nM) | COX-1/2 Inhibition (%) @ 100 µM | Reference(s) |
| Pyrimidine-trione Pyrazole Derivative (14f) | ~36 | Not Significant | [9] |
| Celecoxib (Standard Drug) | - | Selective COX-2 Inhibitor | [1] |
| Indomethacin (Standard Drug) | - | Non-selective COX Inhibitor | [8] |
Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., pyrazole derivatives) and a standard drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined from the dose-response curve.[5]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[10][12]
-
Animals: Wistar albino rats or similar models are used. The animals are fasted overnight before the experiment but have free access to water.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle only), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the pyrazole derivatives. The compounds are typically administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[10]
Visualizations: Workflows and Pathways
Caption: General workflow for in vitro screening and mechanistic studies of anticancer compounds.
Caption: Simplified RTK signaling pathway targeted by pyrazole-based kinase inhibitors.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
Comparative Molecular Docking Analysis of 1,3-Diphenyl-1H-pyrazol-5-amine Analogs with Key Protein Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of 1,3-Diphenyl-1H-pyrazol-5-amine analogs with several key protein kinase targets implicated in cancer. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The 1,3-diphenyl-1H-pyrazole framework, in particular, has been extensively studied for its potential as a potent inhibitor of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This document summarizes quantitative data from several molecular docking studies, details a standardized experimental protocol for conducting such computational analyses, and visualizes the relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Docking Performance
Molecular docking simulations predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. The binding energy is a key metric, with more negative values indicating a stronger, more favorable interaction. The following tables summarize the binding energies and inhibitory concentrations of various pyrazole derivatives against three critical protein kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Rearranged during Transfection (RET) Kinase.
Table 1: Comparative Binding Energies of Pyrazole Analogs
| Target Protein (PDB ID) | Analog / Compound ID | Predicted Binding Energy (kcal/mol) | Predicted Binding Energy (kJ/mol) | Reference |
| VEGFR-2 (2QU5) | Compound 1b¹ | - | -10.09 | [1][2] |
| Compound 1e¹ | - | -9.64 | ||
| Compound 3i² | - | - | [3][4][5] | |
| CDK2 (2VTO) | Compound 2b³ | - | -10.35 | [1][2] |
| Compound 2a³ | - | -9.07 | ||
| Compound 5a⁴ | - | - | [6] | |
| RET Kinase | Compound 25⁵ | -7.14 | - | [7] |
¹Names: 1b = 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole; 1e = 2-(p-tolyl)-5-(5-methyl-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,3,4-thiadiazole ²Name: 3i = 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one ³Names: 2b = 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide; 2a = N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide ⁴Name: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative ⁵Name: 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (A highly active pyrazole series compound)
Table 2: In Vitro Inhibitory Activity of Selected Pyrazole Analogs
| Target Protein | Analog / Compound ID | IC₅₀ | Cell Line(s) | Reference |
| VEGFR-2 | Compound 3i | 8.93 nM | - | [3][4][5] |
| Compound 3a | 38.28 nM | - | [3] | |
| CDK2 | Compound 5a | 0.98 µM | - | [6] |
| Compound 9 | 0.96 µM | - | [8] | |
| Compound 7d | 1.47 µM | - | [8] | |
| Compound 7a | 2.0 µM | - | [8] | |
| RET Kinase | Compound 25 (pIC₅₀ = 8.8) | - | - | [7] |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a standardized and reproducible workflow for performing molecular docking studies, primarily using the widely adopted AutoDock Vina software.
1. Preparation of the Target Protein (Receptor)
-
Acquisition: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, VEGFR-2 (2QU5), CDK2 (2VTO), or RET Kinase.
-
Cleaning: All non-essential molecules, including water, co-solvents, and existing co-crystallized ligands, are removed from the PDB file.
-
Protonation: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Partial charges (e.g., Kollman charges) are assigned to the protein atoms.
-
File Conversion: The cleaned and prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
2. Preparation of the Ligands
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsion and Rotatable Bonds: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
File Conversion: The final ligand structures are converted and saved in the PDBQT format.
3. Grid Box Generation and Docking Execution
-
Active Site Definition: A 3D grid box is defined around the active site of the target protein. The coordinates for this box are typically determined from the position of a co-crystallized ligand in the original PDB file. The size of the grid box must be sufficient to encompass the entire binding pocket and allow the ligand to move and rotate freely.
-
Docking Simulation: The docking process is executed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock. AutoDock Vina uses a gradient-optimization method for its conformational search.
-
Configuration: A configuration file is created specifying the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness of the search, which controls the computational effort.
4. Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. The top-ranked poses (typically 9-10) are generated, each with a corresponding binding energy.
-
Pose Visualization: The predicted binding poses are visualized using molecular graphics software (e.g., PyMOL, Chimera). The orientation of the ligand within the active site is analyzed.
-
Interaction Analysis: The specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site are identified and analyzed to understand the structural basis of the binding.
Mandatory Visualizations
Diagram 1: General Workflow for Molecular Docking Studies
Caption: A generalized workflow for computational molecular docking experiments.
Diagram 2: Simplified Kinase Signaling Pathway
Caption: Key signaling pathways inhibited by pyrazole analogs.
Diagram 3: Logical Relationship of the Study
Caption: Logical flow from chemical scaffold to biological outcome.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Diphenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Diphenyl-1H-pyrazol-5-amine was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers, scientists, and drug development professionals to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers handling specialized compounds like this compound, a clear and compliant disposal plan is essential to protect personnel and the environment. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | May be harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3] The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]
-
Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[3]
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[4]
4. Request for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.
5. Professional Disposal:
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[3]
-
The recommended method for such compounds is high-temperature incineration.[2][3]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Diphenyl-1H-pyrazol-5-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diphenyl-1H-pyrazol-5-amine. The following procedures are based on the safety data for structurally similar pyrazole derivatives and general laboratory best practices, ensuring a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Silver Shield gloves are suitable.[2] Gloves must be inspected before use and changed frequently, especially if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn.[3] |
| Chemical-resistant Apron or Coveralls | Recommended for procedures with a high risk of splashes or when handling large quantities.[4][5] | |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling the compound as a powder outside of a chemical fume hood.[2][6] |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings where chemicals are handled. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or contamination.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][7] - Avoid contact with skin and eyes.[1] - Wash hands thoroughly after handling.[8] - Avoid creating dust. - Use non-sparking tools to prevent ignition sources.[1] |
| Storage | - Store in a tightly closed, properly labeled container.[1][8] - Keep in a cool, dry, and well-ventilated place.[7] - Store away from incompatible materials such as strong oxidizing agents.[8] |
Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
| Incident | Response Protocol |
| Skin Contact | - Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] - Remove contaminated clothing.[8] - Seek medical attention if irritation persists.[8] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] - Remove contact lenses if present and easy to do.[8] - Seek immediate medical attention.[8] |
| Inhalation | - Move the affected person to fresh air.[8] - If not breathing, provide artificial respiration. - Seek medical attention.[8] |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.[8] |
| Minor Spill | - Evacuate the area. - Wear appropriate PPE. - Cover the spill with an inert absorbent material. - Collect the material into a suitable container for disposal.[7] |
| Major Spill | - Evacuate the laboratory and alert others. - Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | - Collect in a clearly labeled, sealed, and chemically compatible waste container.[3] - The label should include the chemical name and hazard warnings.[3] |
| Contaminated Materials | - Items such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container as the chemical.[3] |
| Waste Storage and Disposal | - Store the sealed waste container in a designated hazardous waste accumulation area.[3] - Follow your institution's procedures for hazardous waste pickup and disposal by a licensed professional waste disposal company.[3] The recommended disposal method is high-temperature incineration.[3] |
Experimental Workflow: Handling and Disposal of this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. benchchem.com [benchchem.com]
- 4. realsafety.org [realsafety.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
